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  • Product: Fosinopril Related Compound C
  • CAS: 1217600-34-4

Core Science & Biosynthesis

Foundational

Technical Guide: Identification and Profiling of Fosinopril EP Impurity C

Executive Summary In the high-stakes arena of ACE inhibitor development, Fosinopril Sodium stands out due to its unique phosphinic acid moiety. However, this structural advantage introduces significant stereochemical com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of ACE inhibitor development, Fosinopril Sodium stands out due to its unique phosphinic acid moiety. However, this structural advantage introduces significant stereochemical complexity. Fosinopril EP Impurity C is not merely a degradation product; it is a diastereomeric impurity arising from the scrambling of the chiral centers within the phosphinyl-acetal side chain.

Unlike Impurity A (Fosinoprilat), which is a hydrolysis product easily detected by mass shift, Impurity C shares the exact molecular weight (


) and fragmentation pattern as the Active Pharmaceutical Ingredient (API). Its identification represents a "silent" analytical risk, where standard C18 methods often fail to resolve it from the main peak, leading to potential potency overestimation and regulatory non-compliance (ICH Q3A/B).

This guide provides a definitive, self-validating workflow for the isolation, identification, and control of Impurity C, leveraging stereoselective chromatography and NMR spectroscopy.

Molecular Architecture: The Stereochemical Challenge

To understand Impurity C, one must deconstruct the chirality of Fosinopril. The molecule contains four chiral centers.[1] The therapeutic efficacy relies on a specific configuration:

  • Fosinopril Sodium (API):

    • IUPAC: (4S)-4-cyclohexyl-1-{[(R)-phosphinyl]acetyl}-L-proline.[2][3]

    • Key Chiral Linkage: The acetal-like ester linkage

      
       attached to the phosphorus.[2][3]
      
  • EP Impurity C (The Diastereomer):

    • Definition: A mixture of stereoisomers, specifically involving inversion at the acetal carbon or the phosphorus center.

    • EP Chemical Name: (4S)-4-cyclohexyl-1-{[(R,S)-phosphinyl]acetyl}-L-proline.[2][3]

    • Analytical Impact: Because it is a diastereomer, it possesses distinct physical properties (solubility, retention time) but identical mass spectral features.

Visualization: Structural Divergence

Fosinopril_Stereochemistry cluster_diff Critical Analytical Difference API Fosinopril Sodium (API) Configuration: (4S), (R)-P, (S)-Acetal Impurity_C EP Impurity C (Diastereomer) Configuration: (4S), (R/S)-P, (R/S)-Acetal API->Impurity_C Epimerization (Synthesis/Process) Impurity_A Impurity A (Fosinoprilat) (Hydrolysis Product) Loss of Acetal Side Chain API->Impurity_A Hydrolysis (In vivo/Degradation) Diff Mass: 563.67 (Same) Fragmentation: Identical Retention Time: Close Elution API->Diff Impurity_C->Diff

Figure 1: Stereochemical relationship between Fosinopril and its primary impurities. Note that Impurity C is an isobaric diastereomer, whereas Impurity A is a degradant.

Mechanism of Formation

Impurity C is primarily a Process-Related Impurity .[2][3] It arises during the coupling of the phosphinyl acetic acid moiety with the acetal side chain.

  • Stereochemical Scrambling: The formation of the acyloxyalkyl ester (the prodrug moiety) involves a substitution reaction at a chiral center. If this reaction is not 100% stereoselective (SN2), or if the intermediate undergoes racemization, the (R)-acetal configuration (Impurity C) is generated alongside the desired (S)-acetal (API).[2][3]

  • Thermal Epimerization: Prolonged exposure to heat or slightly acidic conditions during the final crystallization step can induce epimerization at the labile acetal center.

Causality Insight: Unlike oxidative impurities which appear over time, Impurity C levels are often "locked in" at the API manufacturing stage. Therefore, its control is a synthesis quality attribute, not just a stability attribute.

Analytical Strategy: The "Three-Pillar" Protocol

Standard C18 columns often fail to resolve Impurity C from Fosinopril due to their identical hydrophobicity. The following protocol uses Phenyl-Hexyl chemistry (utilizing pi-pi interactions) or Chiral Chromatography to achieve baseline separation.

Pillar 1: High-Resolution HPLC Separation (The Filter)[2][3]
  • Objective: Baseline separation of the diastereomer (Impurity C) from the API.

  • Stationary Phase: Phenyl-Hexyl or C8 (Octyl) allows for better selectivity of the aromatic phosphinyl group compared to C18.[2][3]

  • Mobile Phase: A stringent phosphate buffer/acetonitrile gradient is required to suppress ionization of the carboxylic acid, sharpening the peaks.

Recommended Method Parameters:

ParameterSpecificationRationale
Column Phenyl-Hexyl,

Pi-pi interactions with the phenylbutyl side chain enhance diastereomeric selectivity.[2][3]
Mobile Phase A

Phosphoric Acid in Water (pH 2.5)
Suppresses silanol activity and keeps the proline carboxylate protonated.
Mobile Phase B Acetonitrile (100%)High elution strength for the lipophilic ester.
Gradient 40% B to 80% B over 25 minsShallow gradient maximizes resolution (

) between isomers.
Flow Rate

Standard flow for optimal Van Deemter efficiency.
Detection UV @ 215 nmThe phosphinyl/ester groups have weak absorbance; 215 nm targets the carbonyl/phenyl.
Target


between API and Impurity C
Essential for accurate quantitation.
Pillar 2: Mass Spectrometry (The Trap)[2]
  • Warning: Do not rely on MS alone.

  • Observation: Both Fosinopril and Impurity C show

    
    .
    
  • Differentiation: While MS cannot identify them by mass, MS/MS can sometimes show subtle differences in the ratio of fragment ions (e.g., cleavage of the cyclohexyl vs. phenylbutyl groups) due to steric hindrance in the diastereomer, but this is unreliable for QC.

  • Role of MS: Use MS only to confirm that the separated peak is indeed an isomer (same mass) and not a distinct contaminant.

Pillar 3: NMR Spectroscopy (The Truth)[2]

The only definitive way to assign the absolute configuration of Impurity C is Nuclear Magnetic Resonance (NMR).

  • Experiment:

    
    -NMR and 
    
    
    
    -NMR.
  • Key Diagnostic Signals:

    • 
      -NMR:  The phosphorus atom is a chiral center.[2][3] Diastereomers will show distinct chemical shifts (
      
      
      
      ) in the
      
      
      spectrum (typically separated by 0.1 - 0.5 ppm).[2][3]
    • 
      -NMR:  Look for the "acetal proton" (the CH between the oxygen and the phosphorus).[2] In the (S)-configuration (API), this doublet/multiplet appears at a distinct shift compared to the (R)-configuration (Impurity C) due to anisotropic shielding by the phenyl ring.[2][3]
      

Validated Identification Workflow

This flowchart outlines the decision logic for confirming Impurity C.

Impurity_C_Workflow Start Unknown Impurity Peak Detected in HPLC Step1 LC-MS Analysis (Q-TOF or Orbitrap) Start->Step1 Decision1 Is Mass = 564.3 m/z (Same as API)? Step1->Decision1 Not_Imp_C Not Impurity C (Likely Degradant/Other) Decision1->Not_Imp_C No Step2 Co-Injection with EP Standard Impurity C Decision1->Step2 Yes (Isobaric) Decision2 Retention Time Match? Step2->Decision2 Decision2->Not_Imp_C No Step3 Isolation via Prep-HPLC & NMR Analysis Decision2->Step3 Yes (Tentative ID) Result CONFIRMED Fosinopril Impurity C Step3->Result Distinct 31P Shift

Figure 2: Decision tree for the positive identification of Fosinopril Impurity C.

References

  • European Directorate for the Quality of Medicines (EDQM). Fosinopril Sodium Monograph 1328. European Pharmacopoeia.[1][4]

  • National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 55891, Fosinopril.

  • Simson Pharma.

  • United States Pharmacopeia (USP).

  • Kirschbaum, J., et al. "High-performance liquid chromatography of the drug fosinopril."[5] Journal of Chromatography A, 507 (1990): 165-178.[2][3] (Foundational work on separating ACE inhibitor diastereomers).

Sources

Exploratory

Fosinopril Degradation Pathway: Formation of Compound C

This guide details the degradation pathway of Fosinopril Sodium to its specific pharmacopoeial impurity, Compound C (Fosinopril Related Compound C / EP Impurity C). Unlike the primary hydrolysis pathway that leads to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the degradation pathway of Fosinopril Sodium to its specific pharmacopoeial impurity, Compound C (Fosinopril Related Compound C / EP Impurity C).

Unlike the primary hydrolysis pathway that leads to the active metabolite Fosinoprilat (Impurity A), the formation of Compound C represents a stereochemical degradation pathway (epimerization) critical for critical quality attribute (CQA) monitoring.

An In-Depth Technical Guide for Pharmaceutical Scientists[1]

Executive Summary

Fosinopril Sodium is a phosphinic acid-containing ester prodrug.[1] Its molecular architecture is unique among ACE inhibitors due to the presence of a phosphinyl group and a sterically hindered acetal-like side chain.

Compound C (USP Fosinopril Related Compound C; EP Impurity C) is not a cleavage product but a diastereomer of the parent drug. Its formation occurs through epimerization at the labile chiral centers within the phosphinyl-acylal side chain. Controlling this pathway is distinct from controlling hydrolysis; it requires strict management of pH, temperature, and specific catalytic metal ions during processing and storage.

Molecular Architecture & Lability

To understand the degradation, we must first map the chiral landscape of Fosinopril. The molecule possesses four chiral centers:[2]

  • Proline Ring C2: (S)-configuration.

  • Proline Ring C4: (S)-configuration (cyclohexyl attachment).

  • Phosphinyl Phosphorus (P): Chiral center (R/S).[1]

  • Acetal Carbon (Side Chain): Chiral center O-CH(iPr)-O (R/S).

Fosinopril Sodium is the single stereoisomer: [1[S(R)], 2α, 4β]-(4S)-4-cyclohexyl-1-{[(R)-phosphinyl]acetyl}-L-proline.[1][2]

Compound C is the side-chain epimer (or mixture of epimers) where the configuration at the Phosphorus or the Acetal Carbon has inverted.

  • Molecular Weight: 585.64 g/mol (Same as Fosinopril Sodium).[1]

  • Nature: Diastereomeric Impurity.

The Degradation Pathway: Stereochemical Inversion

The formation of Compound C is an isomerization pathway , distinct from the hydrolytic pathway that generates Fosinoprilat.

Mechanistic Driver: Acylal Instability

The side chain of Fosinopril contains an acylal functionality (an ester of a hemiacetal). This P(=O)-O-CH(R)-O-C(=O)-Et linkage is susceptible to two primary stress mechanisms:[1]

  • Acid-Catalyzed Epimerization: Protons can coordinate with the carbonyl oxygen or the phosphinyl oxygen, facilitating the transient formation of a carbocation at the acetal carbon or a pentacoordinate intermediate at the phosphorus.

  • Nucleophilic Attack/Re-arrangement: Under basic conditions or in the presence of Lewis acids (metal ions like

    
     or 
    
    
    
    often used in formulations), the stereocenter can scramble.
The Pathway Diagram

The following diagram illustrates the divergence between the hydrolytic pathway (to Impurity A) and the epimerization pathway (to Compound C).

Fosinopril_Degradation Fosinopril Fosinopril Sodium (Parent Drug) [1[S*(R*)], 2α, 4β] Intermediate Transient Carbocation/Pentacoordinate Intermediate (Acylal/Phosphinyl Activation) Fosinopril->Intermediate Stress: Heat, H+, Metal Ions (Reversible Activation) Fosinoprilat Fosinoprilat (Impurity A) (Active Metabolite) [Hydrolysis Product] Fosinopril->Fosinoprilat Hydrolysis (Ester Cleavage) (Loss of side chain) Intermediate->Fosinopril Reversion Compound_C Compound C (USP/EP) (Side-Chain Epimer) [Stereochemical Inversion] Intermediate->Compound_C Stereo-random Recombination (Epimerization)

Figure 1: Divergent degradation pathways of Fosinopril Sodium showing Epimerization (to C) vs. Hydrolysis (to A).[1][3]

Detailed Mechanism
  • Initiation: The degradation begins with the polarization of the C-O bond in the 1-(propanoyloxy)-2-methylpropoxy moiety.[1]

  • Transition State: A planar carbocation or a stabilized oxonium ion forms at the hemiacetal carbon. This destroys the original stereochemistry.

  • Resolution: The phosphinyl group (acting as a nucleophile) or the carboxylate re-attacks the center. Because the intermediate is planar (or the phosphorus undergoes pseudorotation), the bond reforms in the "wrong" configuration (e.g.,

    
    ).
    
  • Result: The resulting molecule is chemically identical in connectivity but distinct in 3D space (diastereomer). This is Compound C .

Analytical Characterization

Detecting Compound C requires high-resolution separation techniques because its physical properties (solubility, pKa) are nearly identical to the parent drug.[1]

Separation Strategy (HPLC)

Standard C18 columns often fail to resolve diastereomers efficiently.[1] Phenyl-hexyl or embedded polar group columns are preferred for their shape-selectivity.[1]

ParameterRecommended Condition
Column Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Luna, Waters XBridge)
Mobile Phase A Phosphate Buffer (pH 2.5 - 3.[1]0) with TEA (Triethylamine) to suppress silanol interactions
Mobile Phase B Acetonitrile : Methanol (Gradient)
Detection UV @ 210-215 nm (End absorption of the ester/amide)
Critical Resolution Must resolve Fosinopril (

) from Compound C (

relative retention)
Mass Spectrometry (LC-MS)[1]
  • Parent Ion: Both Fosinopril and Compound C show

    
     (Free acid form) or 
    
    
    
    .[1]
  • Differentiation: MS/MS fragmentation patterns are virtually identical. Chromatographic retention time is the only reliable identification method in routine QC.

Experimental Protocol: Forced Degradation (Epimerization Study)

To validate the pathway and generate Compound C for method development:

Objective: Induce epimerization without total hydrolysis.

  • Preparation: Dissolve Fosinopril Sodium (1 mg/mL) in a mixture of Methanol:Water (50:50).

  • Stress Condition (Thermal/Metal):

    • Add

      
       M Magnesium Acetate (Lewis acid catalyst).[1]
      
    • Heat at

      
       for 4–6 hours.
      
    • Note: Avoid strong acids/bases, as these favor Hydrolysis (Impurity A) over Epimerization.

  • Analysis: Inject onto the HPLC system described above.

  • Observation: Look for the growth of a peak eluting immediately after the main Fosinopril peak (Relative Retention Time ~1.05). This is Compound C.

Control Strategy

Preventing the formation of Compound C in the drug product requires:

  • pH Control: Maintain formulation pH near neutral (6.0–7.0). Acidic microenvironments in tablets promote epimerization.

  • Moisture Limit: While hydrolysis requires water, epimerization can occur via intramolecular mechanisms; however, moisture facilitates the mobility required for the transition state.

  • Excipient Selection: Avoid excipients with high levels of trace metal impurities (Fe, Mg) unless a chelating agent (e.g., EDTA) is included, as metals catalyze the P-O bond rearrangement.

References

  • United States Pharmacopeia (USP) . Fosinopril Sodium Monograph & Reference Standards. USP-NF.[1] Link[1]

  • European Pharmacopoeia (EP) . Fosinopril Sodium Monograph: Impurity C. EDQM. Link

  • Narayanam, M., et al. (2014). "Characterization of stress degradation products of fosinopril by using LC-MS/TOF." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Jancic, B., et al. (2003). "Fosinopril-sodium and its degradation product analysis." Acta Chimica Slovenica. Link

  • PubChem . "Fosinopril Impurity C (Compound Summary)." National Library of Medicine. Link[1]

Sources

Foundational

Fosinopril Stability Profile: A Mechanistic Guide to Impurity Formation and Control

Topic: Understanding Fosinopril Impurities and Their Formation Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers[1][2] [1] Executive Summary Fosinopril Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding Fosinopril Impurities and Their Formation Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers[1][2]

[1]

Executive Summary

Fosinopril Sodium represents a unique class within the Angiotensin-Converting Enzyme (ACE) inhibitor family.[1][2][3][4] Unlike enalapril or lisinopril (dicarboxylate-containing) or captopril (sulfhydryl-containing), Fosinopril is a phosphinate-containing prodrug .[1][2] This structural distinction confers specific pharmacokinetic advantages, such as dual hepatic/renal clearance, but it also introduces a unique stability profile.[1][2]

This guide analyzes the molecular vulnerabilities of Fosinopril, specifically the formation of its active metabolite Fosinoprilat (Impurity A) and the complex kinetics of metal-ion mediated degradation —a critical factor often overlooked in formulation development.[1][2]

Part 1: Molecular Architecture & Vulnerabilities

The stability of Fosinopril is dictated by three primary structural features:

  • The Phosphinyl Group: The central phosphorus atom is bonded to a phenylbutyl chain and an oxygen.[1][5] While chemically robust, it participates in chelation that can catalyze degradation.[1][2]

  • The Acyloxyalkyl Ester: The propionyloxy group is the "prodrug" handle.[1] It is designed to be hydrolyzed in vivo by esterases, but it is equally susceptible to in vitro hydrolysis by moisture and heat.[1][2]

  • The Amide Linkage: Connecting the phosphinyl moiety to the cyclohexyl-proline ring.[1][2]

Key Insight: Fosinopril contains four chiral centers . This makes the drug highly susceptible to stereochemical degradation (epimerization), resulting in diastereomeric impurities that are difficult to separate chromatographically.[1]

Part 2: The Impurity Landscape (Classification)[1][2]

Regulatory bodies (EP/USP) classify Fosinopril impurities based on their origin and structure.[1][2] The following table synthesizes the critical impurities researchers must monitor.

Table 1: Key Fosinopril Impurities & Structural Characteristics

Impurity Designation (EP/USP)Common Name / DescriptionFormation MechanismCriticality
Impurity A Fosinoprilat Hydrolysis (Primary)High (Active Metabolite)
Impurity B (4S)-4-cyclohexyl-1-[[(R)-((S)-2-methyl-1-(propanoyloxy)propoxy)(4-phenylbutyl)phosphinyl]acetyl]-L-prolineStereoisomerism (Epimerization)Medium (Isomeric purity)
Impurity G (4-phenylbutyl)phosphonic acidHydrolysis/Cleavage (P-N bond scission)Low (Degradant)
Impurity I Phosphinyl-acetic acid derivativeDegradation (Side chain cleavage)Low
Impurity B-G Series Various stereoisomers and hydrolysis fragmentsThermal/pH Stress Medium

Note: Impurity A (Fosinoprilat) is the most significant degradant.[1][2] In stability studies, a mass balance shift from Fosinopril to Fosinoprilat is the primary indicator of shelf-life failure.[1][2]

Part 3: Mechanistic Pathways of Formation[1][2]

Understanding how these impurities form allows for the design of self-validating control strategies.[1][2] We identify three dominant pathways.

1. Hydrolysis (Formation of Impurity A)

This is the dominant pathway.[1][2] The ester linkage is susceptible to nucleophilic attack by water.[1]

  • Mechanism: Water attacks the carbonyl carbon of the propionyloxy ester.[1]

  • Catalysts: The reaction is acid/base catalyzed but also proceeds rapidly in neutral, high-humidity environments.[1][2]

  • Outcome: Cleavage of the ester yields Fosinoprilat (the diacid form) and simple alcohols/acids.[1]

2. Metal-Ion Mediated Degradation (The "Magnesium Effect")

Unlike simple hydrolysis, this pathway is bimolecular and specific to phosphinates.[1][2]

  • Mechanism: Divalent cations (specifically

    
    , 
    
    
    
    ) form a chelate complex bridging the phosphinyl oxygen and the carbonyl oxygen of the ester.[1]
  • Effect: This coordination acts as a Lewis acid catalyst, significantly lowering the activation energy for hydrolysis or oxidative cleavage.[1]

  • Formulation Implication: The use of Magnesium Stearate (a common lubricant) is contraindicated or requires strict moisture control in Fosinopril formulations due to this incompatibility.[1]

3. Stereochemical Epimerization

Fosinopril has chiral centers at the phosphorus atom and the carbon backbone.[1]

  • Mechanism: Under thermal stress or specific pH conditions, the proton at the chiral center alpha to the carbonyl or phosphorus can exchange, leading to inversion of configuration.[1]

  • Outcome: Formation of diastereomers (e.g., Impurity B) which have identical mass spectra but different retention times.[1][2]

Visualization: Degradation Pathways

The following diagram illustrates the cascade from the parent molecule to its primary degradants.[1]

Fosinopril_Degradation Fosinopril Fosinopril Sodium (Parent Drug) ImpurityA Impurity A (Fosinoprilat) (Active Metabolite) Fosinopril->ImpurityA Ester Hydrolysis (Primary Pathway) ImpurityB Impurity B (Stereoisomer) Fosinopril->ImpurityB Epimerization (Thermal/pH) ImpurityG Impurity G (Phosphonic Acid) Fosinopril->ImpurityG P-N Bond Cleavage (Harsh Conditions) Moisture Moisture / pH Stress Moisture->Fosinopril MetalIons Metal Ions (Mg2+, Ca2+) (Lewis Acid Catalysis) MetalIons->Fosinopril Chelation

Caption: Mechanistic cascade showing the primary hydrolytic pathway to Fosinoprilat and secondary stereochemical/cleavage pathways.

Part 4: Analytical Strategy

Detecting phosphinate impurities requires a specific HPLC approach due to the lack of strong chromophores (unlike the benzene rings in other drugs, the phosphinyl group does not absorb strongly in UV).[1]

Validated HPLC Protocol (Self-Validating System)
  • Column: L1 (C18) or Phenyl-Hexyl column.[1][2] The Phenyl column often provides better separation of the stereoisomers (Impurity B) due to pi-pi interactions with the phenylbutyl chain.[1][2]

  • Mobile Phase:

    • Solvent A: Phosphate buffer (pH 2.5 - 3.[1][2]0) to suppress ionization of the carboxylic acid, ensuring retention.[1]

    • Solvent B: Acetonitrile (High purity).[1][2]

  • Detection: UV at 205 nm - 215 nm .[1][2]

    • Note: At this low wavelength, solvent cut-off is critical.[1][2] Use high-grade acetonitrile to avoid baseline drift.[1][2]

  • Temperature: 40°C - 50°C. Elevated temperature improves mass transfer and peak shape for the bulky phosphinate molecule.[1][2]

Table 2: Recommended Gradient Profile

Time (min)% Buffer (A)% Acetonitrile (B)Purpose
09010Equilibration
204060Elution of Fosinoprilat (Impurity A)
352080Elution of Parent & Stereoisomers
459010Re-equilibration
Part 5: Control Strategies

Based on the mechanistic understanding, the following control strategies are mandatory for high-stability formulations:

  • Excipient Selection: Avoid alkaline earth metal salts (Magnesium Stearate, Calcium Carbonate) which catalyze the metal-mediated degradation pathway.[1][2] Use Sodium Stearyl Fumarate or Stearic Acid as lubricants instead.[1][2]

  • Moisture Barrier: Fosinopril is hygroscopic.[1][2] Use Alu-Alu blistering or desiccated HDPE bottles to prevent hydrolysis to Impurity A.[1][2]

  • pH Micro-environment: Maintain a slightly acidic micro-environment in the tablet matrix (pH 3-5) to stabilize the ester linkage.

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample Prep (Solvent: MeOH/Buffer) Sep LC Separation (C18/Phenyl, pH 2.5) Sample->Sep Inject Detect Detection (UV 210nm) Sep->Detect Elute Data Data Analysis (Res. > 1.5 for Isomers) Detect->Data Integrate

Caption: Standardized analytical workflow for separating Fosinopril from its hydrolytic and stereochemical impurities.

References
  • European Pharmacopoeia (Ph.[1][2][6] Eur.) . "Fosinopril Sodium Monograph."[1][2][4] Council of Europe.[1][2] (Defines Impurities A, B, etc.).

  • United States Pharmacopeia (USP) . "Fosinopril Sodium - USP Monograph."[1][2] USP-NF.[1][2] (Defines Related Compounds).

  • PubChem . "Fosinopril Sodium Compound Summary." National Library of Medicine.[1][2] Link

  • Duchin, K. L., et al. "Pharmacokinetics of fosinopril in patients with various degrees of renal function."[1][2] Clinical Pharmacokinetics. (Discusses in vivo hydrolysis to Fosinoprilat).

  • Bristol-Myers Squibb .[1][2] "Monopril (Fosinopril Sodium) Prescribing Information." (Source for stability and formulation data). Link

Sources

Exploratory

Preliminary Investigation of Fosinopril Degradation Products: A Technical Guide

Executive Summary Fosinopril sodium is a unique angiotensin-converting enzyme (ACE) inhibitor distinguished by its phosphinic acid moiety, unlike the carboxyl or sulfhydryl groups found in enalapril or captopril. As a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fosinopril sodium is a unique angiotensin-converting enzyme (ACE) inhibitor distinguished by its phosphinic acid moiety, unlike the carboxyl or sulfhydryl groups found in enalapril or captopril. As a prodrug, it relies on in vivo hydrolysis to activate its metabolite, Fosinoprilat . However, this same hydrolytic susceptibility poses significant stability challenges during formulation and storage.

This guide provides a rigorous framework for the preliminary investigation of Fosinopril degradation. It moves beyond generic protocols, offering a targeted forced degradation strategy and LC-MS/MS workflow designed to deconvolute the specific breakdown pathways of the phosphinyl-ester linkage.

Structural Vulnerabilities & Chemical Basis

To design an effective degradation study, one must first understand the molecule's "breaking points." Fosinopril Sodium contains three primary sites of instability:

  • The Ester Linkage: The acyloxyalkyl ester group is the primary target for hydrolysis. Its cleavage yields Fosinoprilat (Impurity A) , the active metabolite. While this reaction is desired pharmacokinetically, it represents the major degradation pathway in vitro.

  • The Phosphinyl Group: Unlike other ACE inhibitors, the phosphinic acid structure introduces unique oxidation potentials and sensitivity to pH-dependent hydrolysis.

  • Amide Bond: While more robust than the ester, the amide linkage between the phosphinyl side chain and the proline ring can degrade under extreme acidic/basic stress, leading to cleavage products.

Forced Degradation Strategy (Stress Testing)[1][2]

Core Directive: The goal is not to destroy the drug, but to achieve 5–20% degradation. Excessive degradation (>20%) produces secondary degradants that are chemically irrelevant to actual shelf-life stability.

Experimental Protocol
Stress TypeReagent / ConditionDurationTarget OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl (Reflux or 60°C)1–4 HoursFosinoprilat + Cleavage productsMimics gastric instability; targets ester & amide bonds.
Base Hydrolysis 0.1 N NaOH (Ambient to 60°C)15–30 MinsRapid Fosinoprilat formationEster saponification occurs extremely rapidly; monitor closely to prevent secondary breakdown.
Oxidation 3%

(Ambient)
2–6 HoursN-oxides, Phosphinyl oxidesProbes the susceptibility of the proline nitrogen and phosphinyl group.
Thermal Solid state at 60°C & 80°C7 DaysPyrolysis/RearrangementDistinguishes between solution-state hydrolysis and intrinsic solid-state instability.
Photolytic UV/Vis (1.2 million lux hours)ICH Q1B CyclePhoto-isomersFosinopril is generally light stable, but formulation excipients can sensitize it.
Workflow Visualization

ForcedDegradationWorkflow cluster_stress Stress Conditions (Inputs) API Fosinopril Sodium (API) Acid Acid (HCl) Hydrolysis API->Acid Base Base (NaOH) Saponification API->Base Ox Oxidation (H2O2) API->Ox Quench Neutralization/Quenching (Stop Reaction) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/MS Analysis (Q-TOF / Orbitrap) Quench->Analysis Output Degradation Profile (Mass Balance Check) Analysis->Output

Figure 1: Step-by-step workflow for the generation and analysis of forced degradation samples.

Analytical Method Development (LC-MS/MS)

For preliminary investigation, a standard UV-HPLC method is insufficient for identifying unknown degradants. A mass-spectrometry compatible method is required.[1]

Critical Note on Buffers: Do not use phosphate buffers (non-volatile) for LC-MS. Replace with Ammonium Acetate or Formic Acid, which provide excellent ionization in ESI+ mode.

Recommended Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Phenomenex Luna C18 or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5–5.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (Split to MS if necessary).

  • Detection: UV at 215 nm (primary) and MS (ESI Positive Mode).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
5.09010Isocratic hold for polar degradants
25.02080Linear ramp to elute Fosinopril
30.02080Wash
35.09010Re-equilibration

Characterization of Key Degradation Products[4][5][6]

The degradation profile of Fosinopril is dominated by hydrolysis.[1] The following pathway logic explains the formation of the primary impurities (A, B, and others).

The Hydrolysis Pathway (Impurity A)

The most critical degradant is Fosinoprilat .

  • Mechanism: Hydrolysis of the ester side chain.

  • Condition: Occurs rapidly in basic conditions and slowly in acidic/neutral aqueous solutions.

  • Mass Shift: Loss of the ester group moiety.

    • Fosinopril MW: ~563 Da

    • Fosinoprilat MW: ~433 Da (Check specific salt forms).

Degradation Pathway Diagram

DegradationPathway Fos Fosinopril Sodium (Prodrug) ImpA Impurity A (Fosinoprilat) [Active Metabolite] Fos->ImpA Hydrolysis (Ester Cleavage) [Acid/Base/In-vivo] Oxide Phosphinyl Oxides (Oxidative Degradants) Fos->Oxide Oxidation (H2O2) ImpB Impurity B (Stereoisomer/Adduct) ImpA->ImpB Isomerization/Further Breakdown

Figure 2: Primary degradation pathways of Fosinopril. Hydrolysis to Fosinoprilat is the dominant pathway.[1]

Impurity Table (Pharmacopoeial Alignment)
Impurity NameCommon IdentityOrigin
Impurity A (EP/BP) FosinoprilatHydrolysis of ester (Main Degradant)
Impurity B (EP) Fosinopril-related compound BStereochemical degradation or synthesis byproduct
Impurity C/D Various isomersResult of phospinyl group chirality changes

References

  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange.[2] Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.[2]

  • British Pharmacopoeia Commission. Fosinopril Sodium Monograph & Reference Standards (Impurity A).

  • Jemini, P., et al. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat.[3] Journal of Chromatography B.

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Development and Validation of Fosinopril Impurity Analysis

Abstract This comprehensive guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation, detection, and quantification of process-related...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation, detection, and quantification of process-related and degradation impurities of Fosinopril. Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2] The control of impurities in the drug substance and final product is critical for ensuring its safety and efficacy. This document provides a field-proven framework for researchers and drug development professionals, moving from foundational knowledge of Fosinopril's chemistry to forced degradation studies, detailed method development, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Foundational Principles: Understanding Fosinopril and Its Potential Impurities

Fosinopril sodium, a phosphinic acid ester, functions by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4][5] Its chemical structure contains multiple chiral centers and an ester linkage, which are key areas of focus for impurity analysis.[6] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3][7][8]

The primary degradation pathway for Fosinopril is hydrolysis of the ester bond, which yields the active diacid metabolite, fosinoprilat (Fosinopril Related Compound A), a key impurity to monitor.[3][9][10] Other potential impurities include stereoisomers, starting materials, and by-products from the synthetic route.[3][7] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several specified impurities that must be controlled within strict limits.[11][][13]

Table 1: Key Fosinopril Impurities as per USP Monograph [11]

Impurity NameCommon DesignationType
(4S)-4-Cyclohexyl-[(4-phenylbutyl)phosphinyl]acetyl-l-prolineFosinopril Related Compound ADegradant / Metabolite
(4S)-4-Cyclohexyl-1-[(R)-phosphinyl]acetyl-d-proline propionate (ester)Fosinopril Related Compound BProcess / Stereoisomer
Mixture of diastereomersFosinopril Related Compound CProcess / Stereoisomer
(4R)-4-Cyclohexyl-1-[(R)-phosphinyl]acetyl-l-proline propionate (ester), sodium saltFosinopril Related Compound DProcess / Stereoisomer
(4S)-4-Phenyl-1-[(R)-phosphinyl]acetyl-l-proline propionate (ester), sodium saltFosinopril Related Compound EProcess Impurity
(4S)-4-Cyclohexyl-1-[(R)-phosphinyl]acetyl-l-proline propionate (ester), sodium saltFosinopril Related Compound FProcess Impurity

The Cornerstone of a Stability-Indicating Method: Forced Degradation Studies

To develop a truly robust and "stability-indicating" method, one must first understand how the drug substance behaves under stress. Forced degradation (or stress testing) is a systematic process designed to generate potential degradation products that could form under various storage conditions. This is a critical requirement of regulatory bodies like the ICH.[8] The data from these studies are essential for demonstrating the specificity of the final analytical method. Fosinopril has been shown to be particularly susceptible to hydrolytic degradation.[9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome API Fosinopril Sodium API Sol Prepare Solutions in Suitable Solvent API->Sol Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Sol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Sol->Base Oxid Oxidation (e.g., 3% H2O2) Sol->Oxid Therm Thermal (e.g., 80°C Dry Heat) Sol->Therm Photo Photolytic (ICH Q1B Light Exposure) Sol->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze all Samples by HPLC Neutralize->Analyze Peak_Purity Assess Peak Purity Analyze->Peak_Purity Outcome Identify Degradation Products & Establish Degradation Pathway Peak_Purity->Outcome

Caption: Workflow for Forced Degradation Studies.

Protocol 2.1: Forced Degradation of Fosinopril Sodium
  • Preparation : Prepare a stock solution of Fosinopril Sodium at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the solution at 60°C for 2 hours. Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl.[8]

  • Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours, protected from light.[9]

  • Thermal Degradation : Expose the solid Fosinopril Sodium powder to dry heat at 80°C for 24 hours.[9] Dissolve the stressed powder in the solvent to the target concentration before analysis.

  • Photolytic Degradation : Expose the solid Fosinopril Sodium powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed powder in the solvent to the target concentration.

  • Analysis : Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the developed HPLC method alongside an unstressed control sample.

HPLC Method Development Strategy

The goal is to achieve baseline separation of Fosinopril from all known impurities and degradation products generated during stress testing. Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its versatility in separating compounds of moderate polarity like Fosinopril and its related substances.[7][14]

Method_Development_Flow cluster_selection Initial Parameter Selection cluster_optimization Optimization Start Define Analytical Goal: Separate Fosinopril & Impurities Col_Sel Column Selection (C18, C8) Start->Col_Sel Mob_Phase_Sel Mobile Phase Screening (ACN/MeOH, Buffer pH) Col_Sel->Mob_Phase_Sel Det_Sel Detector Wavelength (UV Scan 200-400nm) Mob_Phase_Sel->Det_Sel Gradient Gradient Optimization (Slope, Time) Det_Sel->Gradient Inject Impurity Mix Flow_Temp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->Flow_Temp Final_Check System Suitability Check (Resolution, Tailing) Flow_Temp->Final_Check Validation Full Method Validation (ICH Q2(R1)) Final_Check->Validation Method Finalized

Caption: Logical Flow of HPLC Method Development.

Protocol 3.1: Development of the HPLC Method
  • Column Selection Rationale : A C18 stationary phase provides excellent hydrophobic retention for the cyclohexyl and phenylbutyl moieties of Fosinopril. A column with dimensions like 250 mm x 4.6 mm, 5 µm particle size is a good starting point for achieving high resolution.[8]

  • Mobile Phase Rationale : A combination of an organic solvent (Acetonitrile or Methanol) and an acidic aqueous buffer is standard. The acidic buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at pH ~3.0) is crucial.[10] It suppresses the ionization of the phosphinic acid and carboxylic acid groups on Fosinopril and its acidic impurities, leading to symmetrical peak shapes and reproducible retention times.[8]

  • Detector Wavelength Selection : A UV-Vis detector is used. Fosinopril lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 205 nm or 214 nm, to ensure sensitivity for both the parent drug and its impurities.[8][11]

  • Optimization : A gradient elution is preferred over isocratic to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time. The gradient is optimized by injecting a mix of the unstressed drug and the stressed samples to ensure all peaks are well-separated.

Table 2: Optimized HPLC Chromatographic Conditions
ParameterOptimized ConditionRationale
Instrumentation HPLC with UV/PDA DetectorStandard for pharmaceutical analysis. PDA provides peak purity data.
Column C18, 250 mm x 4.6 mm, 5 µmProvides high efficiency and good retention for the analytes.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures consistent ionization state and good peak shape.[15]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Program Time (min)%B
030
2570
3070
3230
4030
Flow Rate 1.0 mL/minBalances analysis time with column efficiency and backpressure.[16]
Column Temperature 45 °CImproves peak shape and ensures reproducible retention times.[10][11]
Detection Wavelength 214 nmGood sensitivity for Fosinopril and its related compounds.[11]
Injection Volume 20 µLStandard volume for good sensitivity without overloading the column.[17]
Diluent Acetonitrile:Water (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be validated to prove it is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[14][18][19] This ensures the method is accurate, precise, and robust for routine quality control analysis.

Protocol 4.1: Validation of the Analytical Method
  • System Suitability : Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The resolution between Fosinopril and its closest eluting impurity (e.g., Fosinopril Related Compound B) must be ≥ 2.0.[16][20] The tailing factor for the Fosinopril peak should be ≤ 2.0.[16]

  • Specificity (Selectivity) :

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Analyze samples from the forced degradation study. The method is specific if the Fosinopril peak is resolved from all degradation products, and the peak purity can be confirmed using a PDA detector.

  • Linearity :

    • Prepare a series of at least five concentrations of Fosinopril and its specified impurities, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity.

    • Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[17]

  • Accuracy (Recovery) :

    • Prepare a sample of the Fosinopril drug product and spike it with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate. The recovery for each impurity should be within 98.0% to 102.0%.[14]

  • Precision :

    • Repeatability (Intra-day) : Analyze six replicate samples of Fosinopril spiked with impurities at the 100% specification level on the same day, by the same analyst.

    • Intermediate Precision (Inter-day/Ruggedness) : Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • The RSD for the results in both studies should be ≤ 2.0%.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

    • These can be determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.[8]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

  • Robustness :

    • Deliberately make small changes to the method parameters and assess the impact on the results.

    • Variations to test include:

      • Flow rate (± 0.1 mL/min).[16]

      • Column temperature (± 5 °C).

      • Mobile phase pH (± 0.2 units).

      • Mobile phase organic composition (± 2%).

    • The system suitability criteria must still be met under these varied conditions.

Table 3: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))[18][21]
ParameterTestAcceptance Criteria
Specificity Resolution of all analytes from each other and from matrix components.Resolution (Rs) > 1.5 (typically > 2.0 desired). Peak purity must pass.
Linearity Analysis of 5+ concentrations across the desired range.Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike-recovery analysis at 3 levels in triplicate.Recovery within 98.0 - 102.0% for drug substance.
Precision Repeatability (n=6) and Intermediate Precision.RSD ≤ 2.0%.
LOQ Signal-to-Noise ratio or statistical calculation.S/N ≥ 10; analyte must be quantifiable with acceptable precision and accuracy.
Robustness Deliberate variation of key method parameters.System suitability parameters must be met. No significant change in results.

Advanced Characterization: Impurity Identification with LC-MS

For unknown impurities detected during the analysis, especially in forced degradation samples, High-Resolution Mass Spectrometry (HRMS) coupled with LC (LC-MS) is an indispensable tool.[9][21][22][23] Techniques like LC-Q-TOF (Quadrupole Time-of-Flight) provide accurate mass measurements (typically <5 ppm error), which allows for the confident generation of elemental formulas for the unknown peaks.[23] Subsequent MS/MS fragmentation analysis helps in elucidating the chemical structure by identifying the core fragments and comparing them to the structure of the parent drug.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating HPLC method for Fosinopril impurities. By systematically performing forced degradation studies, optimizing chromatographic parameters for maximum resolution, and rigorously validating the final method against ICH guidelines, laboratories can ensure the generation of reliable, accurate, and trustworthy data. This robust method is suitable for routine quality control, stability testing, and ensuring the overall safety and quality of Fosinopril drug substance and its formulated products.

References

  • High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation. (2025).
  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinopril
  • method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. (n.d.). IJNRD. 14

  • High-performance Liquid Chromatography of the Drug Fosenopril. (n.d.). PubMed.
  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. (2017).
  • Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. (n.d.). IJARESM.
  • Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. (n.d.). PubMed.
  • Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evalu
  • Fosinopril-sodium and its degradation product analysis in monopril tablets. (n.d.). Acta Chimica Slovenica.
  • Fosinopril Impurities and Rel
  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. (2024). IJFMR.
  • Fosinopril Sodium. (n.d.). PubChem.
  • Fosinopril Sodium - Definition, Identific
  • Fosinopril Sodium-impurities. (n.d.).
  • Fosinopril sodium and Impurities. (n.d.). BOC Sciences.
  • Fosinopril Medis tablet ENG PAR. (n.d.). Actavis Group.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Fosinopril United States Pharmacopeia (USP) Reference Standard. (n.d.). Sigma-Aldrich.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
  • Fosinopril Impurity C European Pharmacopoeia (Ep) Reference Standard. (n.d.). MilliporeSigma.
  • public assessment report. (2011). cbg-meb.nl.
  • USP-NF Fosinopril Sodium. (2025). Trungtamthuoc.com.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.

Sources

Application

Application Note: A Comprehensive Guide to Forced Degradation Studies of Fosinopril Sodium

Abstract This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor. The following guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor. The following guide is intended for researchers, analytical scientists, and drug development professionals. It outlines a systematic approach to investigating the stability of Fosinopril sodium under various stress conditions as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The protocols herein describe methodologies for acidic, basic, oxidative, thermal, and photolytic degradation, along with a validated stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).

Introduction: The Imperative for Forced Degradation

Fosinopril sodium is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat. Its chemical structure, containing ester and phosphinate functional groups, predisposes it to degradation under various environmental conditions. Forced degradation, or stress testing, is a critical component of the drug development process. It serves to:

  • Elucidate Degradation Pathways: Identify the likely degradation products that could form under normal storage conditions and during manufacturing.

  • Develop Stability-Indicating Methods: Ensure that the chosen analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process impurities.

  • Understand Molecular Stability: Provide insights into the intrinsic stability of the drug molecule, helping to inform formulation development, packaging selection, and storage recommendations.

This guide will provide a robust framework for executing these studies with scientific rigor.

Chemical Structure and Potential Degradation Sites

A thorough understanding of Fosinopril sodium's structure is paramount to designing effective forced degradation studies.

Fosinopril Sodium

Key Functional Groups Susceptible to Degradation:

  • Ester Linkage: Prone to hydrolysis under both acidic and basic conditions, leading to the formation of fosinoprilat and the corresponding alcohol.

  • Phosphinate Group: While generally stable, it can be susceptible to extreme pH and oxidative conditions.

Experimental Workflow: A Step-by-Step Approach

The overall workflow for a forced degradation study is a systematic process designed to ensure comprehensive and reproducible results.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_api API Sample Preparation acid Acidic Hydrolysis (e.g., 0.1M HCl) prep_api->acid base Basic Hydrolysis (e.g., 0.1M NaOH) prep_api->base oxidation Oxidative Degradation (e.g., 3% H2O2) prep_api->oxidation thermal Thermal Degradation (e.g., 80°C Dry Heat) prep_api->thermal photo Photolytic Degradation (ICH Q1B Guidelines) prep_api->photo prep_reagents Stress Reagent Preparation prep_reagents->acid prep_reagents->base prep_reagents->oxidation neutralize Neutralization/ Quenching acid->neutralize base->neutralize oxidation->neutralize hplc HPLC Analysis thermal->hplc photo->hplc neutralize->hplc mass_spec Mass Spectrometry (LC-MS/MS) hplc->mass_spec peak_purity Peak Purity Assessment hplc->peak_purity pathway Degradation Pathway Elucidation mass_spec->pathway mass_balance Mass Balance Calculation peak_purity->mass_balance mass_balance->pathway

Caption: Overall workflow for forced degradation studies of Fosinopril sodium.

Protocols for Forced Degradation Studies

The following protocols are designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API). This level of degradation is generally sufficient to demonstrate the specificity of the analytical method without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.

Preparation of Stock and Working Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Fosinopril sodium reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same solvent.

Acidic Hydrolysis
  • Rationale: To investigate the susceptibility of the ester linkage to acid-catalyzed hydrolysis.

  • Protocol:

    • To 5 mL of the Fosinopril sodium working solution (100 µg/mL), add 5 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24 hours in a water bath.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution by adding 5 mL of 0.1 M sodium hydroxide (NaOH).

    • Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

Basic Hydrolysis
  • Rationale: To assess the stability of the ester bond under alkaline conditions, which is typically more rapid than acid hydrolysis.

  • Protocol:

    • To 5 mL of the Fosinopril sodium working solution (100 µg/mL), add 5 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at room temperature for 4 hours.

    • After incubation, neutralize the solution by adding 5 mL of 0.1 M hydrochloric acid (HCl).

    • Dilute the final solution with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Rationale: To evaluate the drug's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

  • Protocol:

    • To 5 mL of the Fosinopril sodium working solution (100 µg/mL), add 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution with the mobile phase for HPLC analysis.

Thermal Degradation
  • Rationale: To simulate the effect of elevated temperatures during manufacturing, transport, and storage.

  • Protocol:

    • Place a known quantity of Fosinopril sodium solid powder in a petri dish and expose it to a dry heat of 80°C in a hot air oven for 48 hours.

    • For solution state thermal degradation, reflux the working solution (100 µg/mL) at 80°C for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the degraded solid or dilute the refluxed solution to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Rationale: To assess the drug's photosensitivity, which is crucial for determining appropriate packaging. These studies should be conducted according to ICH Q1B guidelines.

  • Protocol:

    • Expose the Fosinopril sodium solid powder and the working solution (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil to assess the contribution of thermal degradation during the study.

    • After exposure, prepare solutions of the solid sample and dilute the solution sample to an appropriate concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential for the successful analysis of forced degradation samples. The following is a representative method that can be optimized as needed.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Data Analysis and Interpretation

Peak Purity and Mass Balance
  • Peak Purity: A photodiode array (PDA) detector should be used to assess the peak purity of Fosinopril sodium in the presence of its degradation products. The peak purity index should be greater than 0.995.

  • Mass Balance: The sum of the assay of Fosinopril sodium and the areas of all degradation products should be close to 100% of the initial assay value. This confirms that all major degradation products have been detected.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent drug, the sites of modification can be identified.

Degradation_Pathway Fosinopril Fosinopril Sodium Hydrolysis_Product Fosinoprilat (Diacid Metabolite) Fosinopril->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized Degradant (e.g., N-oxide) Fosinopril->Oxidation_Product Oxidation Other_Degradants Other Minor Degradants Fosinopril->Other_Degradants Thermal/Photolytic Stress

Caption: Potential degradation pathways of Fosinopril sodium under stress conditions.

Conclusion

The forced degradation studies outlined in this application note provide a robust framework for understanding the stability of Fosinopril sodium. The successful execution of these protocols will enable the development of a validated, stability-indicating analytical method, which is a regulatory requirement and a cornerstone of ensuring the quality, safety, and efficacy of the final drug product. The insights gained from these studies are invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Boccardi, G. (2016). The concept of mass balance in forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 129, 299-300. [Link]

Technical Notes & Optimization

Optimization

optimizing separation of Fosinopril and Impurity C

<Technical Support Center: Fosinopril & Impurity C Separation > Welcome to the dedicated support center for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Fosinopril and its...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Fosinopril & Impurity C Separation >

Welcome to the dedicated support center for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Fosinopril and its closely related substance, Fosinopril Impurity C. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods for these compounds.

Here, we will move beyond generic advice and delve into the specific physicochemical properties of Fosinopril and Impurity C to provide a causal, science-backed framework for method optimization. Our goal is to empower you with the expertise to not only solve common separation challenges but also to understand the underlying principles, leading to more effective and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are Fosinopril and Fosinopril Impurity C, and why is their separation challenging?

A1: Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[1][2] Fosinopril Impurity C, chemically known as (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid, is a process-related impurity.[1][3][4]

The separation is challenging because both molecules share the same core structure, leading to very similar physicochemical properties, such as hydrophobicity and polarity. Achieving baseline resolution requires careful optimization of chromatographic parameters to exploit the subtle differences between them.

Q2: What are the key chemical properties I should be aware of?

A2: The most critical property for RP-HPLC method development is the acidity of the molecules. Fosinopril contains a carboxylic acid group and has a predicted pKa of approximately 3.38.[2] Impurity C also possesses a carboxylic acid moiety. This means their ionization state is highly dependent on the mobile phase pH. At a pH above ~3.4, both molecules will be deprotonated (anionic), which significantly affects their retention on a C18 or C8 column. Controlling the pH is therefore the most powerful tool for manipulating selectivity and resolution.

Q3: What is a good starting point for an HPLC method?

A3: Based on established methods for Fosinopril and its related compounds, a robust starting point would be a reversed-phase method using a C18 column.[5][6][7][8]

ParameterRecommended Starting ConditionRationale
Column L1 packing (C18), 250 mm x 4.6 mm, 5 µmProvides good efficiency and retention for these moderately nonpolar analytes.[6][7][8]
Mobile Phase Acetonitrile and an acidic aqueous bufferAcetonitrile is a common organic modifier. The acidic buffer ensures both analytes are in their neutral, more retained form.
Aqueous Phase 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0)Suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.[5][6]
Gradient/Isocratic Start with Isocratic: 60:40 (ACN:Buffer)An isocratic method is simpler to start with. Adjust the ratio to achieve a retention time of 5-15 minutes for Fosinopril.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[6][9]
Column Temperature 30 °CProvides good efficiency and reduces viscosity without being harsh on the column.
Detection UV at 210-220 nmThis range provides good sensitivity for both compounds.[8][10]
Injection Volume 10-20 µLA standard volume that balances sensitivity with potential overload effects.

Table 1: Recommended Starting HPLC Conditions

Troubleshooting Guide: A Problem-Solution Approach

This section is designed as a logical workflow to diagnose and resolve specific issues you may encounter during method development and routine analysis.

Problem 1: Poor Resolution (Rs < 1.5) Between Fosinopril and Impurity C

Poor resolution is the most common challenge. The peaks are either co-eluting or not sufficiently separated for accurate quantification.

G cluster_0 Troubleshooting: Poor Resolution Start Resolution (Rs) < 1.5 Opt_pH Step 1: Adjust Mobile Phase pH (Most Effective Tool) Start->Opt_pH Initial State Opt_Org Step 2: Modify Organic Solvent Strength Opt_pH->Opt_Org If resolution is still poor Opt_Col Step 3: Change Column Chemistry/Dimensions Opt_Org->Opt_Col If selectivity change is needed Opt_Temp Step 4: Adjust Temperature Opt_Col->Opt_Temp For fine-tuning Success Resolution (Rs) ≥ 1.5 Achieved Opt_Temp->Success If successful

Caption: Systematic workflow for troubleshooting poor resolution.

Expertise & Experience: The primary difference in retention between two closely related acidic compounds often comes from subtle differences in their pKa values or how their charge is shielded. By adjusting the pH of the mobile phase, you directly control the degree of ionization of the carboxylic acid groups on both Fosinopril and Impurity C.

  • Mechanism: According to the Henderson-Hasselbalch equation, when pH = pKa, the compound is 50% ionized. In reversed-phase chromatography, the neutral (protonated) form is more hydrophobic and therefore more retained. The ionized (deprotonated) form is less retained. By setting the mobile phase pH below the pKa of both compounds (e.g., pH 2.5-3.0), you ensure they are predominantly in their neutral form. This maximizes retention and often improves peak shape by preventing interactions with silanols. Even small pH adjustments in this range can slightly alter the ionization balance and thus the relative retention (selectivity), pushing the peaks apart.

Protocol: pH Adjustment

  • Baseline: Establish the resolution with your current mobile phase (e.g., 0.1% Phosphoric Acid, pH ~2.5).

  • Modification: Prepare a new mobile phase with a slightly different pH. For example, use a phosphate buffer adjusted to pH 3.0.

  • Analysis: Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes) and inject your sample.

  • Evaluation: Compare the chromatograms. Did the spacing between the peaks (selectivity) change? Did the resolution improve?

G cluster_pH Effect of pH on Analyte Ionization (R-COOH) cluster_Action Recommended Action High_pH High_pH Low_pH Low_pH Action For Fosinopril (pKa ~3.4) Set Mobile Phase pH to 2.5 - 3.0 Maximizes Retention & Improves Peak Shape

Caption: Impact of mobile phase pH on analyte retention.

Expertise & Experience: Changing the percentage of the organic modifier (e.g., acetonitrile or methanol) primarily affects the retention time of all components. While it has a less pronounced effect on selectivity compared to pH, it can sometimes improve resolution if the peaks are very broad.

Protocol: Organic Modifier Adjustment

  • Observation: Note your current retention times and resolution.

  • Decrease Strength: If peaks are eluting too quickly (< 3 minutes), decrease the acetonitrile percentage by 2-5% (e.g., from 60% to 55%). This will increase retention and may give the peaks more time to separate on the column.

  • Increase Strength: If retention times are too long (> 20 minutes), increase the acetonitrile percentage by 2-5%. This will shorten the analysis time.

  • Evaluate: Assess the impact on the resolution factor (Rs).

Expertise & Experience: If altering the mobile phase does not provide adequate resolution, the stationary phase chemistry is the next logical variable. Not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can lead to different secondary interactions. A phenyl-hexyl column, for instance, can offer alternative selectivity through pi-pi interactions with the aromatic rings in Fosinopril and Impurity C.[11]

Recommended Column Chemistries to Test

Column TypeInteraction MechanismPotential Advantage for Fosinopril
Standard C18 Primarily HydrophobicGood starting point, high retention.
Phenyl-Hexyl Hydrophobic + Pi-Pi InteractionsCan offer unique selectivity due to the phenyl rings in the analytes.[11]
C8 Less Hydrophobic than C18Can reduce excessively long retention times if that is an issue.[5]
Embedded Polar Group (EPG) Hydrophobic + Polar InteractionsCan improve peak shape for acidic compounds and offer different selectivity.

Table 2: Alternative Column Chemistries

Problem 2: Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing is often observed for acidic or basic compounds and can compromise resolution and integration accuracy.

  • Cause: Secondary interactions with active silanol groups on the silica backbone of the column. This is especially problematic if the mobile phase pH is not low enough to fully suppress the ionization of the analytes.

    • Solution 1 (Primary): Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0). This keeps the Fosinopril/Impurity C carboxyl groups protonated (neutral) and minimizes ionic interactions.

    • Solution 2: Use a modern, high-purity, end-capped column. These columns have fewer exposed silanol groups, reducing the sites for secondary interactions.

    • Solution 3: Add a competing agent to the mobile phase, such as a low concentration of an amine (e.g., triethylamine), although this is less common for acidic compounds and can complicate the mobile phase.

  • Cause: Column contamination or degradation. Buildup of sample matrix or strongly retained compounds at the column inlet can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). If the problem persists, replace the column frit or the column itself.[12]

  • Cause: Sample solvent is too strong compared to the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Reference Protocols

Protocol 1: Standard Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
  • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1 mL of 85% phosphoric acid to the water.

  • Cap the bottle and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter to remove particulates.

  • Degas the solution using sonication or vacuum filtration before placing it on the HPLC system.

    • Trustworthiness: This simple and robust acidic modifier is widely used to ensure protonation of acidic analytes, leading to reproducible retention and improved peak shape.[5][13]

Protocol 2: System Suitability Testing (SST)

Before any analysis, ensure the chromatographic system is performing correctly.

  • Prepare SST Solution: Create a solution containing both Fosinopril and Fosinopril Impurity C at a concentration that gives a clear detector response.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters:

    • Resolution (Rs): Must be ≥ 1.5 between Fosinopril and Impurity C.

    • Tailing Factor (T): Should be ≤ 1.5 for both peaks.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0% for both analytes.

    • %RSD of Retention Time: Must be ≤ 1.0%.

    • Trustworthiness: Meeting these criteria, which are common in pharmaceutical analysis, validates that the system is precise, accurate, and suitable for the intended analysis before committing to running valuable samples.[8][9]

References

  • High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation. ResearchGate. Available at: [Link]

  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Available at: [Link]

  • Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. International Journal of All Research Education and Scientific Methods (IJARESM). Available at: [Link]

  • Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

  • High-performance Liquid Chromatography of the Drug Fosenopril. PubMed. Available at: [Link]

  • Rapid and accurate simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets by HPLC. ResearchGate. Available at: [Link]

  • USP Monographs: Fosinopril Sodium Tablets. USP. Available at: [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Process for the synthesis of fosinopril and intermediates thereof. Google Patents.
  • Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. ResearchGate. Available at: [Link]

  • Fosinopril In-house Impurity C. Veeprho. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid. PubChem. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Fosinopril EP Impurity C. Generon. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing On-Column Degradation of Fosinopril

Welcome to the technical support guide for the analysis of Fosinopril. As drug development professionals, we understand that robust and reproducible analytical data is the bedrock of your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Fosinopril. As drug development professionals, we understand that robust and reproducible analytical data is the bedrock of your research. Fosinopril, an ester-containing prodrug, presents a unique analytical challenge: its susceptibility to on-column hydrolysis. This guide is designed to provide you with the expertise and field-proven insights needed to anticipate, troubleshoot, and ultimately minimize the on-column degradation of Fosinopril, ensuring the integrity of your chromatographic results.

Section 1: Understanding the Core Challenge - The Chemistry of Fosinopril Degradation

Fosinopril is a phosphinic acid-containing ester prodrug.[1] Following administration, it is designed to be rapidly and completely hydrolyzed in the body to its active diacid metabolite, fosinoprilat.[1][2][3][4] This intended biological conversion is the very reaction we must prevent from occurring prematurely within the HPLC system.

The primary degradation pathway is the hydrolysis of the ester linkage, which can be catalyzed by acidic or basic conditions within the analytical column.[5][6] This process converts the parent drug, Fosinopril, into its main degradation product, fosinoprilat (also known as SQ 27519).[7] The goal of a robust HPLC method is to separate and accurately quantify Fosinopril while preventing this chemical transformation from happening on the column.

Fosinopril_Degradation Fosinopril Fosinopril (Ester Prodrug) Fosinoprilat Fosinoprilat (Active Diacid Degradant) Fosinopril->Fosinoprilat  Hydrolysis (on-column; pH, Temp dependent)  

Caption: Primary hydrolytic degradation pathway of Fosinopril.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the specific issues you may encounter during your experiments, providing both the underlying cause and a direct solution.

Q1: My chromatogram shows a new, growing peak eluting earlier than Fosinopril, and the Fosinopril peak area is decreasing over time. What is happening?

A1: Root Cause & Explanation

This is a classic symptom of on-column hydrolysis. Fosinopril is degrading into its more polar diacid metabolite, fosinoprilat. In reversed-phase chromatography, more polar compounds have weaker interactions with the non-polar stationary phase, causing them to elute earlier. The concurrent decrease in the Fosinopril peak area is a direct result of its conversion to this degradant. Forced degradation studies confirm that Fosinopril readily degrades under hydrolytic (acidic, basic, and neutral) conditions.[5]

Solution: pH Control is Critical

The most influential factor in controlling this hydrolysis is the mobile phase pH.

  • Lower the pH: Fosinopril's ester linkage is susceptible to base-catalyzed hydrolysis. Furthermore, operating at a pH far from the pKa of residual silanols on the column's stationary phase can minimize secondary interactions that may also catalyze degradation. Studies have shown that adjusting the mobile phase to an acidic pH, specifically around 3.1 using phosphoric acid, provides a good balance of stability, retention, and peak shape.[7][8] At lower pH values, retention times can become excessively long, while higher pH can accelerate degradation and cause peak tailing.[7]

  • Use a Buffer: Relying on acid alone may not provide sufficient pH stability. Incorporate a buffer system (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a consistent pH throughout the gradient and across the column, protecting the analyte from pH shifts that can occur on the silica surface.

Q2: I've controlled the pH, but I'm still seeing some degradation. My Fosinopril peak is also showing significant tailing. What else can I do?

A2: Root Cause & Explanation

If pH is optimized, two other factors are likely at play: secondary silanol interactions and mobile phase composition. Peak tailing is often a sign of undesirable interactions between the analyte and active sites (free silanols) on the silica stationary phase. These interactions can hold onto the analyte longer, causing the peak to tail, and can also create a micro-environment that promotes hydrolysis. Additionally, the organic modifier used can influence peak shape.[7]

Solutions: Optimize Column Chemistry and Mobile Phase

  • Column Selection: Use a high-purity, end-capped C18 column. Modern columns with advanced end-capping (like the XTerra™ column mentioned in studies) are designed to shield the analyte from residual silanol groups, which significantly improves peak symmetry.[7]

  • Mobile Phase Composition: Ensure an adequate percentage of organic modifier. For Fosinopril, a mobile phase of methanol-water (75:25 v/v) has been shown to produce good separation and peak shape.[7] Insufficient organic content can lead to peak tailing.[7]

  • Consider Temperature: While some methods use elevated temperatures (e.g., 35-45 °C) to improve efficiency, heat can also accelerate hydrolysis.[7][8][9] If you suspect degradation, try reducing the column temperature to ambient (25 °C) to see if stability improves. If a higher temperature is necessary for separation, meticulous pH control is paramount.

Q3: My retention times are drifting over the course of an analytical run. What should I check first?

A3: Root Cause & Explanation

Retention time drift is often a symptom of an improperly equilibrated column or a change in mobile phase composition.[10] Small changes in the mobile phase pH can have a great influence on the chromatographic behavior and retention of Fosinopril.[7] If the mobile phase is not adequately buffered or is prepared inconsistently, you will observe this drift.

Solutions: Ensure System Stability

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the run. A stable baseline is a good indicator, but for robust methods, flushing with 10-20 column volumes is recommended.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an online mixer, ensure the pump is functioning correctly and there are no leaks.[10]

  • Thermostat Your Column: Temperature fluctuations can cause retention time shifts. Using a column oven is essential for reproducible chromatography.[10]

Section 3: Systematic Troubleshooting Workflow

When encountering issues, it's crucial to change only one variable at a time.[10] Use the following workflow to systematically diagnose and resolve on-column degradation.

Troubleshooting_Workflow start Suspected On-Column Degradation q1 Symptom: Decreasing Analyte Peak Area? New, Early-Eluting Peak? start->q1 a1 Primary Cause: On-Column Hydrolysis q1->a1 Yes s1 Step 1: Verify Mobile Phase pH Is pH acidic (e.g., ~3.1)? Is it buffered? a1->s1 s2 Step 2: Evaluate Column Temp. Is temperature > 30°C? s1->s2 If Yes sol1 Action: Adjust pH to ~3.1 with phosphoric acid. Add buffer. s1->sol1 No s3 Step 3: Assess Peak Shape Is Tailing Factor > 1.5? s2->s3 If No sol2 Action: Reduce temperature to 25°C. s2->sol2 Yes s4 Step 4: Check Column Health Is the column old or showing high backpressure? s3->s4 If No sol3 Action: Use a modern, end-capped C18 column. Check organic %. s3->sol3 Yes sol4 Action: Replace with a new column. s4->sol4 Yes end_node Problem Resolved s4->end_node If No, consult specialist sol1->s2 sol2->s3 sol3->s4 sol4->end_node

Sources

Optimization

Technical Support Center: Fosinopril Sodium Impurity Profiling

Topic: Advanced Troubleshooting & Method Optimization for Fosinopril Impurity Analysis Content Type: Technical Guide & Interactive Q&A Audience: Analytical Chemists, QC Scientists, and Process Development Researchers[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting & Method Optimization for Fosinopril Impurity Analysis Content Type: Technical Guide & Interactive Q&A Audience: Analytical Chemists, QC Scientists, and Process Development Researchers[1]

Introduction: The Phosphinyl Challenge

Fosinopril sodium presents a unique analytical challenge compared to other ACE inhibitors (like Enalapril or Lisinopril) because it contains a phosphinyl group rather than a sulfhydryl or carboxylate binding group. This structural difference introduces specific stability profiles and stereochemical complexities that standard C18 methods often fail to address.

This guide moves beyond basic pharmacopeial monographs to address the "hidden" variables that cause method failure: on-column hydrolysis , proline rotamerization , and phosphorous chirality .[1]

Module 1: Stability & Sample Preparation (The "Ghost Peak" Phenomenon)

Context: Fosinopril is a prodrug (ester) designed to hydrolyze into the active metabolite, Fosinoprilat (Impurity A) .[1][2] The most common user complaint is the spontaneous appearance of Impurity A during analysis, leading to false OOS (Out of Specification) results.[1]

Troubleshooting Guide

Q: Why does the area of Impurity A (Fosinoprilat) increase effectively during my HPLC sequence?

A: This is a classic sign of in-situ hydrolysis .[3] The ester linkage in Fosinopril is highly labile, particularly in the presence of moisture and basic pH. If your sample solvent (diluent) or mobile phase pH is not strictly controlled, the drug degrades in the autosampler or even on the column.[1]

Corrective Action Protocol:

  • Diluent Optimization: Never use 100% water or high-pH buffers as a diluent.[3]

    • Recommendation: Use a mixture of Acetonitrile:Buffer (pH 2.5-3.0) in a 50:50 ratio.[3] The acidic environment stabilizes the ester.

  • Temperature Control: Set the autosampler temperature to 4°C . Room temperature stability is poor for aqueous Fosinopril solutions over 12+ hours.

  • Buffer Selection: Avoid phosphate buffers if using LC-MS due to ion suppression, but for UV, they provide excellent pH stability.[1] For LC-MS, use Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1][3]

Q: I see a degradation product eluting after the main peak. What is it?

A: While Fosinoprilat (Impurity A) is more polar and elutes before Fosinopril, late-eluting peaks are often oxidative degradants or dimers mediated by metal ions.[1]

  • Mechanism: Fosinopril can chelate metal ions (like Mg²⁺ or Fe³⁺) via the phosphinyl group, catalyzing oxidation.[1]

  • Fix: Add 0.1 mM EDTA to the mobile phase to sequester trace metal ions from the water source or glassware.

Visualizing the Degradation Pathway

Fosinopril_Degradation cluster_conditions Critical Control Points Fos Fosinopril Sodium (Prodrug) ImpA Impurity A (Fosinoprilat) [Active Metabolite] Fos->ImpA Hydrolysis (High pH / Moisture) ImpB Impurity B (Stereoisomer) Fos->ImpB Epimerization (Thermal/pH Stress) Oxide Oxidative Degradants Fos->Oxide Metal Ion Catalysis (Mg2+, Fe3+) pH < 3.0 pH < 3.0 Temp < 10°C Temp < 10°C EDTA Addition EDTA Addition

Caption: Primary degradation pathways of Fosinopril. The red arrow indicates the rapid hydrolysis to Fosinoprilat, the most critical stability risk during analysis.[1]

Module 2: Chromatographic Anomalies (Peak Splitting)

Context: Users often report that the Fosinopril main peak appears split or has a "shoulder," even on a new column. This is rarely a column failure; it is a molecular property.

Troubleshooting Guide

Q: My main peak is splitting into a doublet. Is my column voided?

A: Likely not. Fosinopril contains a proline ring.[4] The peptide bond attached to the proline nitrogen can exist in two conformations: cis and trans .[4]

  • At room temperature, the energy barrier between these rotamers is high enough that they separate slightly on the column, causing peak broadening or splitting.[1]

Corrective Action Protocol:

  • Thermostatic Control (The "Goldilocks" Zone):

    • Increase column temperature to 45°C - 50°C .

    • Why: Higher thermal energy speeds up the interconversion between cis/trans forms. When the conversion rate is faster than the chromatographic timescale, the split peaks coalesce into a single, sharp peak.[1]

  • Warning: Do not exceed 60°C, as this will accelerate the hydrolysis (Impurity A formation) described in Module 1.[1]

Q: How do I distinguish a Rotamer split from a real Impurity co-elution?

A: Perform a Temperature Stress Test :

  • Run the sample at 25°C (Split should be visible).[1]

  • Run the sample at 50°C (Split should disappear/coalesce).

  • If the "shoulder" remains distinct and sharp at 50°C, it is a real chemical impurity (likely a diastereomer), not a rotamer.[1]

Module 3: Stereochemical Profiling (Chiral Impurities)

Context: Fosinopril has multiple chiral centers. The USP/EP monographs specify limits for specific stereoisomers. Standard C18 columns often fail to resolve the epimers (e.g., Impurity B) from the main peak.[1]

Method Selection Matrix
Impurity TypeColumn ChemistryMobile Phase StrategyCritical Parameter
Fosinoprilat (Imp A) C18 / C8 (L7)Gradient (low % organic start)pH 2.5 (suppress ionization)
Stereoisomers (Imp B) Amylose/Cellulose Chiral Hexane/Ethanol/TFA (Normal Phase) or RP-ChiralTemperature (affects selectivity)
Process Impurities Phenyl-HexylMethanol/Bufferπ-π Interactions (selectivity)
Workflow: Developing a Chiral Method

Q: I cannot resolve Impurity C (stereoisomer) using the USP method.

A: The USP method is generally for related substances (chemical impurities), not necessarily high-resolution chiral separation.[1]

Protocol for Chiral Resolution:

  • Column Switch: Move to an Amylose tris-(3,5-dimethylphenylcarbamate) column (e.g., AD-RH).[1][3]

  • Mode: Reverse Phase Chiral.

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid).

    • Note: Avoid basic additives (DEA/TEA) as they will cause hydrolysis of the Fosinopril ester.

  • Flow Rate: Lower flow rates (0.5 - 0.8 mL/min) often improve chiral resolution more than organic modifier changes.[1][3]

Module 4: Decision Logic for Method Development

Use this logic flow to determine the root cause of your profiling issues.

Troubleshooting_Logic Start Problem Identification Issue_Type What is the anomaly? Start->Issue_Type Split Split Peak / Shoulder Issue_Type->Split Peak Shape Ghost Growing Peak (Imp A) Issue_Type->Ghost Stability Res Poor Resolution (Imp B/C) Issue_Type->Res Selectivity Temp_Test Run Temp Stress Test (25°C vs 50°C) Split->Temp_Test pH_Check Check Diluent pH (Must be < 3.0) Ghost->pH_Check Chiral_Col Switch to Chiral Column (Amylose-based) Res->Chiral_Col Rotamer Conclusion: Proline Rotamer Effect Temp_Test->Rotamer Coalesces at 50°C Isomer Conclusion: Stereoisomer Temp_Test->Isomer Remains Split Hydrolysis Conclusion: In-Situ Hydrolysis pH_Check->Hydrolysis

Caption: Decision tree for diagnosing Fosinopril chromatographic anomalies. Green nodes indicate hardware/column changes; Yellow nodes indicate procedural checks.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Fosinopril Sodium Monograph 1751. Strasbourg, France: EDQM.[1] Available at: [Link][1][3]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 55891, Fosinopril. Bethesda, MD: National Library of Medicine.[1] Available at: [Link][1][3]

  • Gumieniczek, A., et al. (2017).[1][4] "HPLC Determination of Fosinopril in Presence of Some of its Manufacturing Impurities." ResearchGate.[4] Available at: [Link]

  • Bristol-Myers Squibb .[3][4][6][7] Monopril (Fosinopril Sodium) Prescribing Information. FDA Access Data. Available at: [Link][1][3]

Sources

Troubleshooting

Technical Support Center: Fosinopril Sodium Impurity Separation

Topic: Impact of Mobile Phase pH on Fosinopril & Fosinoprilat Separation Document ID: TS-FOS-PH-001 Role: Senior Application Scientist[1] Introduction: The Unique Challenge of Fosinopril Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Mobile Phase pH on Fosinopril & Fosinoprilat Separation Document ID: TS-FOS-PH-001 Role: Senior Application Scientist[1]

Introduction: The Unique Challenge of Fosinopril

Welcome to the technical support hub. Unlike other ACE inhibitors (e.g., Enalapril, Lisinopril) which are purely carboxyl-based, Fosinopril Sodium contains a phosphinic acid moiety.[1] This structural difference fundamentally alters its ionization behavior and, consequently, its chromatographic separation from its primary metabolite and impurity, Fosinoprilat .[1]

This guide addresses the critical role of mobile phase pH in controlling the selectivity (


) and resolution (

) between the prodrug (Fosinopril) and the active diacid (Fosinoprilat).[1]
Module 1: The Mechanistic Basis (Why pH Matters)

Q: Why is the separation of Fosinopril and Fosinoprilat so sensitive to pH changes?

A: The sensitivity arises from the differential ionization states of the two molecules.

  • Fosinopril (Prodrug): Contains one free acidic group (phosphinic) and an esterified carboxyl group.[1][2][3] It is more hydrophobic.

  • Fosinoprilat (Impurity A): The hydrolysis product.[3][4][5][6] It contains two free acidic groups (phosphinic acid + carboxylic acid).[1] It is significantly more polar.

The "Ionization Switch": At pH < 3.0 , both the phosphinic acid (


) and carboxylic acid (

) groups are protonated (neutral).[1] This maximizes their interaction with the C18 stationary phase, increasing retention.[1] At pH > 4.0 , the carboxylic acid deprotonates.[1] At pH > 6.0 , both groups are fully ionized.[1] The molecules become highly polar anions, eluting near the void volume (

) with poor resolution.[1]

Visualizing the Mechanism:

pH_Mechanism pH_Low Mobile Phase pH 2.0 - 3.0 State_Low Species Protonated (Neutral) High Hydrophobicity pH_Low->State_Low Suppresses Ionization Result_Low Strong Retention on C18 High Resolution (Rs > 2.0) State_Low->Result_Low pH_High Mobile Phase pH > 4.5 State_High Species Ionized (Anionic) High Polarity pH_High->State_High Promotes Ionization Result_High Weak Retention Co-elution / Poor Resolution State_High->Result_High

Figure 1: Mechanistic impact of pH on Fosinopril/Fosinoprilat retention states.[1]

Module 2: Troubleshooting Resolution Issues

Q: My resolution (


) between Fosinoprilat and Fosinopril has dropped below 2.0. I prepared the buffer at pH 3.0. What is wrong? 

A: A drop in resolution is often due to minor pH drift or temperature fluctuations. Because Fosinoprilat elutes early (more polar), it is highly susceptible to "retention collapse" if the pH creeps up.[1]

Diagnostic Steps:

  • Check the Buffer: Did you adjust pH before or after adding the organic modifier? Standard Protocol: Adjust the aqueous buffer pH to 2.5 ± 0.1 before mixing with Acetonitrile.

  • Temperature Control: Higher temperatures (

    
    C) reduce retention of the acidic Fosinoprilat more than the ester Fosinopril, compressing the separation window.[1]
    

Impact Data: pH vs. Resolution (Data representative of C18 separation, 35°C, 1.0 mL/min)

Mobile Phase pHFosinoprilat

(min)
Fosinopril

(min)
Resolution (

)
Status
2.0 4.812.5> 8.0 Optimal
2.5 4.211.8> 7.0 Standard
3.5 2.19.54.5Risk Zone
5.0 1.2 (Void)4.0< 1.5Failure

Corrective Action: Lower your mobile phase pH to 2.5 using Orthophosphoric Acid. This provides the most robust "safety margin" against resolution loss.

Module 3: Stability & "Ghost" Peaks

Q: The area of Impurity A (Fosinoprilat) increases throughout my sequence. Is the column degrading the drug?

A: This is likely on-column or in-vial hydrolysis .[1] Fosinopril is an ester; esters are prone to hydrolysis in aqueous conditions, accelerated by:

  • Basic pH: Never use pH > 7.0 for Fosinopril.

  • Heat: Autosamplers must be cooled.

Troubleshooting Workflow:

Troubleshooting_Stability Start Problem: Fosinoprilat Area Increasing Check_pH Is Mobile Phase pH > 6.0? Start->Check_pH Action_pH Action: Lower pH to 2.5 (Acid stabilizes ester) Check_pH->Action_pH Yes Check_Temp Is Autosampler Temp > 20°C? Check_pH->Check_Temp No Action_Temp Action: Set Autosampler to 5°C Check_Temp->Action_Temp Yes Check_Diluent Is Diluent 100% Aqueous? Check_Temp->Check_Diluent No Action_Diluent Action: Use 50:50 ACN:Water (Reduces hydrolysis rate) Check_Diluent->Action_Diluent Yes

Figure 2: Decision tree for diagnosing stability-induced impurity increases.

Module 4: Standardized Experimental Protocol

To ensure reproducibility and robust separation (


), follow this validated protocol derived from standard pharmacopeial principles.

1. Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 1.0 mL of Orthophosphoric Acid (85%) in 1000 mL of HPLC-grade water.

    • Target pH: 2.0 – 2.5 (Do not adjust with NaOH; rely on the acid concentration).

  • Organic (Solvent B): 100% Acetonitrile (ACN).[1]

  • Ratio: Isocratic 60:40 (Buffer : ACN) or Gradient (See below).

2. Chromatographic Conditions:

  • Column: L1 Packing (C18), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Temperature: 35°C (Critical for mass transfer kinetics).[1]

  • Detection: UV @ 215 nm (Maximize sensitivity for the phosphinic group).

  • Injection Volume: 20 µL.

3. System Suitability Criteria:

  • Tailing Factor (Fosinopril): NMT 2.0 (If high, check column age or lower pH).[1]

  • Resolution (Fosinoprilat vs. Fosinopril): NLT 2.0.

  • %RSD (Area): NMT 2.0%.[1][8]

References
  • Asian Journal of Pharmaceutical Research. (2014). A New High-Performance Liquid Chromatographic Method for Identification and Quantification of Fosinopril Sodium and its related Impurities in Bulk Drug Product. 7[1][2][3][4][5][6][8][9][10][11]

  • National Center for Biotechnology Information (PubChem). (2025).[1][3] Fosinopril Sodium (CID 9601226) - Mechanism and Chemical Properties. 3[1][2][3][4][5][6][8][9][10][11]

  • International Journal of Fundamental & Multidisciplinary Research (IJFMR). (2024).[1][8] Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. 8[1][2][4][5][6][10][11]

  • National Institutes of Health (NIH). (2015).[1] Microemulsion liquid chromatographic method for characterisation of fosinopril sodium and fosinoprilat separation. 12[1][2][3][4][5][6][8][10][11]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Fosinopril Impurities by HPLC and UPLC: A Guide for Researchers

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. For angiotensin-converting enzyme (ACE) inhibitors like Fosinopri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. For angiotensin-converting enzyme (ACE) inhibitors like Fosinopril, a prodrug used in the management of hypertension and heart failure, the control of impurities is a critical aspect of its manufacturing and formulation.[1][2] This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the determination of Fosinopril impurities. We will delve into the technical nuances of each method, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Significance of Impurity Profiling for Fosinopril

Fosinopril is an ester prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[2] The manufacturing process of Fosinopril and its subsequent storage can lead to the formation of various impurities. These can include starting materials, by-products of the synthesis, and degradation products.[1][3] The presence of these impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, robust analytical methods are essential for their separation, identification, and quantification.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[4][5] These guidelines necessitate the use of validated, high-sensitivity analytical techniques to ensure that impurity levels are maintained below specified thresholds.

HPLC and UPLC: A Tale of Two Chromatographic Techniques

Both HPLC and UPLC are foundational techniques in pharmaceutical analysis, relying on the principle of separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. However, the evolution from HPLC to UPLC marks a significant leap in chromatographic performance.

High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades. It typically utilizes columns packed with porous silica particles of 3 to 5 µm in diameter and operates at pressures up to 400 bar. While reliable and widely used, HPLC methods can be time-consuming and consume significant volumes of organic solvents.

Ultra-Performance Liquid Chromatography (UPLC) , a more recent innovation, employs columns with sub-2 µm particles. This smaller particle size leads to a dramatic increase in separation efficiency and resolution. To overcome the high backpressure generated by these smaller particles, UPLC systems are designed to operate at pressures up to 1000 bar or even higher. This allows for the use of higher flow rates, resulting in significantly shorter analysis times and reduced solvent consumption.

The key advantages of UPLC over HPLC can be summarized as:

  • Faster Analysis: Shorter run times lead to higher sample throughput.

  • Improved Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.

  • Enhanced Sensitivity: Taller and narrower peaks result in a better signal-to-noise ratio, enabling the detection of impurities at lower levels.

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to significant cost savings and a greener environmental footprint.

Comparative Analysis: Fosinopril Impurity Profiling

Established HPLC Method for Fosinopril and its Impurities

Several HPLC methods have been reported for the determination of Fosinopril and its impurities.[1][6] A representative method is summarized below:

Table 1: Representative HPLC Method Parameters for Fosinopril Impurity Analysis

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and water (with 0.1% orthophosphoric acid, pH 3.3) in a ratio of 70:30 (v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 267 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time of Fosinopril Approximately 4.5 minutes

This method has been shown to be robust and capable of separating Fosinopril from its manufacturing impurities and degradation products.[1][6]

Proposed UPLC Method for Enhanced Fosinopril Impurity Profiling

Based on the principles of method transfer from HPLC to UPLC, a hypothetical, yet scientifically sound, UPLC method can be proposed to achieve superior performance. The primary goal is to leverage the benefits of sub-2 µm particle technology to significantly reduce run time while improving resolution and sensitivity.

Table 2: Proposed UPLC Method Parameters for Fosinopril Impurity Analysis

ParameterConditionRationale for Change
Column C18 (50 mm x 2.1 mm, 1.7 µm)Smaller particle size and shorter column length for faster separation and higher efficiency.
Mobile Phase Methanol and water (with 0.1% formic acid)Formic acid is more compatible with mass spectrometry if hyphenated techniques are desired.
Flow Rate 0.4 mL/minOptimized for the smaller column dimensions to maintain optimal linear velocity.
Detection Wavelength 210 nm and 267 nmDual wavelength detection can improve the detection of impurities with different chromophores.
Injection Volume 2 µLReduced to prevent column overload with the smaller column dimensions.
Column Temperature 40 °CElevated temperature can reduce mobile phase viscosity and improve peak shape.
Expected Retention Time of Fosinopril < 2 minutesSignificant reduction in analysis time.
Expected Performance Comparison

The transition from the established HPLC method to the proposed UPLC method is anticipated to yield the following performance enhancements:

Table 3: Predicted Performance Comparison of HPLC and UPLC for Fosinopril Impurity Analysis

Performance MetricHPLCUPLC (Predicted)
Analysis Time ~10-15 minutes (for full impurity profile)< 5 minutes (for full impurity profile)
Resolution AdequateSuperior, with better separation of closely eluting peaks
Sensitivity (Signal-to-Noise) GoodExcellent, allowing for lower limits of detection and quantification
Solvent Consumption per Run ~7-10.5 mL~2 mL
Peak Width BroaderSharper and narrower

Experimental Protocols

To ensure scientific integrity, the following are detailed step-by-step methodologies for the analysis of Fosinopril impurities.

HPLC Experimental Protocol
  • Preparation of Mobile Phase: Prepare a mixture of HPLC grade methanol and water (70:30 v/v). Add 0.1% orthophosphoric acid and adjust the pH to 3.3. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Fosinopril reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: For bulk drug analysis, accurately weigh and dissolve the Fosinopril sample in the mobile phase to achieve a similar concentration as the standard solution. For dosage forms, crush a representative number of tablets, and extract the drug with the mobile phase, followed by filtration.

  • Chromatographic System: Use a validated HPLC system equipped with a C18 column (250 mm x 4.6 mm, 5 µm), a UV detector, and an autosampler.

  • Analysis: Set the flow rate to 0.7 mL/min and the detection wavelength to 267 nm.[6] Inject 20 µL of the standard and sample solutions.

  • Data Analysis: Identify and quantify the impurities based on their retention times relative to the Fosinopril peak and their peak areas.

Proposed UPLC Experimental Protocol
  • Preparation of Mobile Phase: Prepare a mixture of ULC-MS grade methanol and water. Add 0.1% formic acid. Filter through a 0.22 µm membrane filter and degas.

  • Standard and Sample Preparation: Prepare the standard and sample solutions as described in the HPLC protocol, but at potentially lower concentrations due to the higher sensitivity of UPLC.

  • Chromatographic System: Use a validated UPLC system with a C18 column (50 mm x 2.1 mm, 1.7 µm), a tunable UV detector, and a temperature-controlled column compartment.

  • Analysis: Set the flow rate to 0.4 mL/min, the column temperature to 40 °C, and the detection wavelengths to 210 nm and 267 nm. Inject 2 µL of the standard and sample solutions.

  • Data Analysis: Analyze the data as described in the HPLC protocol.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Methanol:Water with H3PO4) HPLC_System HPLC System (C18, 5µm column) Mobile_Phase->HPLC_System Standard Fosinopril Standard Injection Inject 20 µL Standard->Injection Sample Fosinopril Sample Sample->Injection Separation Isocratic Elution (0.7 mL/min) Injection->Separation Enters Column Detection UV Detection (267 nm) Separation->Detection Eluted Analytes Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification UPLC_Workflow cluster_prep_uplc Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Processing Mobile_Phase_UPLC Mobile Phase (Methanol:Water with HCOOH) UPLC_System UPLC System (C18, 1.7µm column) Mobile_Phase_UPLC->UPLC_System Standard_UPLC Fosinopril Standard Injection_UPLC Inject 2 µL Standard_UPLC->Injection_UPLC Sample_UPLC Fosinopril Sample Sample_UPLC->Injection_UPLC Separation_UPLC Gradient/Isocratic Elution (0.4 mL/min) Injection_UPLC->Separation_UPLC Enters Column Detection_UPLC UV Detection (210 & 267 nm) Separation_UPLC->Detection_UPLC Eluted Analytes Chromatogram_UPLC Chromatogram Acquisition Detection_UPLC->Chromatogram_UPLC Integration_UPLC Peak Integration Chromatogram_UPLC->Integration_UPLC Quantification_UPLC Impurity Quantification Integration_UPLC->Quantification_UPLC

Sources

Validation

A Comparative Guide to the Validation of Stability-Indicating Methods for Fosinopril

For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of a stability-indicating assay for Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your analytical workflow.

The Critical Need for Stability-Indicating Methods

Fosinopril, an ester prodrug, is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1] This inherent susceptibility to hydrolysis, coupled with potential degradation under other stress conditions, necessitates the development of a stability-indicating analytical method. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting forced degradation studies to develop and validate these methods.[2]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision in method development. Here, we compare the three most common methods for the analysis of Fosinopril: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Vis Spectrophotometry
Specificity Excellent; capable of separating Fosinopril from its degradation products and impurities.Good; can separate compounds based on their affinity for the stationary phase, but resolution may be lower than HPLC.Poor; measures the total absorbance of all compounds that absorb at the selected wavelength, leading to interference from degradation products.
Sensitivity High; able to detect and quantify low levels of Fosinopril and its degradants.Moderate to High; modern densitometers offer good sensitivity.Low to Moderate; less sensitive than chromatographic methods.
Quantitation Excellent; provides accurate and precise quantitative results.Good; suitable for quantification, but precision may be slightly lower than HPLC.Limited to pure samples or for preliminary estimations.
Throughput Moderate; sequential analysis of samples.High; allows for the simultaneous analysis of multiple samples on a single plate.High; rapid analysis of individual samples.
Cost High; requires expensive instrumentation and solvents.Moderate; lower instrument and solvent costs compared to HPLC.Low; relatively inexpensive instrumentation.

The Verdict: For a definitive stability-indicating method for Fosinopril, HPLC is the gold standard . Its superior specificity and sensitivity are essential for accurately tracking the degradation of the drug and quantifying its impurities. While HPTLC offers higher throughput and lower cost, its resolving power may not be sufficient to separate all potential degradation products from the parent drug. UV-Vis spectrophotometry is not suitable for a stability-indicating assay due to its lack of specificity.

A Deeper Dive into HPLC Method Validation for Fosinopril

A robust stability-indicating HPLC method for Fosinopril must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following table summarizes typical validation parameters and their acceptance criteria for a Fosinopril assay.

Validation ParameterAcceptance CriteriaTypical Results for a Validated Fosinopril HPLC Method
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo, impurities, or degradation products at the retention time of Fosinopril. Peak purity of Fosinopril should be demonstrated using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and detector response should be demonstrated.Correlation coefficient (r²) ≥ 0.999 over a concentration range of 10-50 µg/mL.[4][5][6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for the assay of the drug substance or finished product.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for the API.[6]
Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.[5]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method should remain reliable with small variations in flow rate, mobile phase composition, and column temperature.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Calculated based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Calculated based on the signal-to-noise ratio (typically 10:1).

Experimental Protocols

A Validated Stability-Indicating RP-HPLC Method for Fosinopril

This protocol is a synthesis of established methods for the analysis of Fosinopril.[4][5][6][7]

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fosinopril sodium reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10, 20, 30, 40, and 50 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of Fosinopril sodium to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8]

  • Acid Hydrolysis: Reflux 10 mg of Fosinopril in 10 mL of 0.1 M HCl at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Reflux 10 mg of Fosinopril in 10 mL of 0.1 M NaOH at 80°C for 30 minutes. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat 10 mg of Fosinopril with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of Fosinopril in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of Fosinopril to UV light (254 nm) for 24 hours.

Visualizing the Workflow and Degradation

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_degradation Forced Degradation Fosinopril_Standard Fosinopril Reference Standard Stock_Solution Prepare Stock Solution Fosinopril_Standard->Stock_Solution Acid Acid Hydrolysis Fosinopril_Standard->Acid Base Base Hydrolysis Fosinopril_Standard->Base Oxidation Oxidation Fosinopril_Standard->Oxidation Thermal Thermal Fosinopril_Standard->Thermal Photolytic Photolytic Fosinopril_Standard->Photolytic Tablet_Sample Fosinopril Tablets Sample_Extraction Extract Drug from Tablets Tablet_Sample->Sample_Extraction Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions HPLC_System HPLC System (C18 Column, UV Detector) Working_Solutions->HPLC_System Filtration Filter Sample Solution Sample_Extraction->Filtration Filtration->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision Robustness Robustness Chromatogram->Robustness LOD_LOQ LOD & LOQ Chromatogram->LOD_LOQ Acid->HPLC_System Base->HPLC_System Oxidation->HPLC_System Thermal->HPLC_System Photolytic->HPLC_System

Caption: Experimental workflow for the validation of a stability-indicating HPLC method for Fosinopril.

Fosinopril Degradation Pathway

Fosinopril is susceptible to degradation primarily through hydrolysis of its ester and phosphinate ester functionalities.[8]

G Fosinopril Fosinopril Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Ester Hydrolysis Degradant_A Hydrolysis Product A (Loss of Ethyl Propionate) Fosinopril->Degradant_A Phosphinate Ester Hydrolysis Degradant_B Hydrolysis Product B (Loss of Cyclohexyl Group) Fosinoprilat->Degradant_B Further Degradation

Caption: Simplified degradation pathway of Fosinopril under hydrolytic stress conditions.

Conclusion

This guide has provided a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Fosinopril. The evidence strongly supports the use of a validated RP-HPLC method as the most reliable approach to ensure the quality and stability of Fosinopril-containing products. By understanding the rationale behind the experimental choices and adhering to the principles of scientific integrity, researchers can confidently develop and validate robust analytical methods that meet regulatory expectations and ensure patient safety.

References

  • (PDF) Comparative study of UV spectroscopy, RP-HPLC and HPTLC methods for quantification of antiviral drug lamivudine in tablet formulation - ResearchGate. Available at: [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method - IJFMR. Available at: [Link]

  • Development and validation of HPLC-UV method for the estimation of fenofibrate in human plasma - ResearchGate. Available at: [Link]

  • Development and validation of stability indicating hptlc method for estimation of swertiamarin in bulk and dosage form - SciSpace. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment - MDPI. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and - IJNRD. Available at: [Link]

  • High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation | Request PDF - ResearchGate. Available at: [Link]

  • Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed. Available at: [Link]

  • Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation - PubMed. Available at: [Link]

  • “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug - Ijaresm. Available at: [Link]

  • method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc - IJNRD. Available at: [Link]

  • Mechanism and kinetics of metal ion-mediated degradation of fosinopril sodium - PubMed. Available at: [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics - ResearchGate. Available at: [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. Available at: [Link]

  • Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate - SciELO. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Fosinopril Impurities

Topic: : USP HPLC vs. UPLC-MS/MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Analytical Divergence In the lifecycle of Fosinopril Sod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : USP HPLC vs. UPLC-MS/MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Analytical Divergence

In the lifecycle of Fosinopril Sodium—an ACE inhibitor prone to specific hydrolytic degradation—analytical precision is non-negotiable. While the USP Compendial Method (HPLC-UV) remains the regulatory gold standard for release testing, it often lacks the throughput and specificity required for early-stage development and complex stability studies.

This guide provides a technical cross-validation framework comparing the established USP HPLC method against a high-resolution UPLC-MS/MS approach. We analyze where these methods converge, where they diverge, and how to validate the "challenger" (UPLC) against the "reference" (HPLC) to ensure data integrity across the drug development pipeline.

The Impurity Landscape: Target Analytes

Fosinopril is a prodrug (ester) that hydrolyzes to its active diacid form, Fosinoprilat .[1][2] This hydrolysis is the primary degradation pathway, but the molecule also possesses multiple chiral centers, leading to complex diastereomeric impurities.

Key Impurities (USP Designation)
ImpurityChemical NatureOriginCriticality
Fosinoprilat (Rel.[1][2][3][4][5] Comp B)Active Metabolite (Diacid)Hydrolysis (Main Degradant)High
Rel.[1] Comp A Phosphinyl-acetyl-L-prolineSynthesis IntermediateMedium
Rel.[1] Comp C & D DiastereomersIsomerizationMedium
Rel.[1] Comp E & F Phenyl/Hydroxy analogsSide ReactionsLow
Visualization: Fosinopril Degradation Pathway

The following diagram maps the degradation logic, highlighting why specificity is the primary challenge in method selection.

FosinoprilDegradation cluster_legend Legend Fosinopril Fosinopril Sodium (Prodrug) Fosinoprilat Fosinoprilat (Active Diacid) [USP Rel Comp B] Fosinopril->Fosinoprilat Hydrolysis (Acid/Base) Primary Pathway RelCompA Rel Comp A (Hydrolysis Intermediate) Fosinopril->RelCompA Cleavage Isomers Diastereomers (Rel Comp C, D) Fosinopril->Isomers Epimerization (pH/Temp Stress) Oxidation Oxidative Degradants Fosinopril->Oxidation Oxidative Stress key1 Parent Drug key2 Critical Impurity

Caption: Primary degradation pathways of Fosinopril Sodium. Hydrolysis to Fosinoprilat is the dominant stability-indicating event.[1]

Method Comparison: The Reference vs. The Challenger

The Reference: USP Compendial Method (HPLC-UV)

The USP monograph utilizes a traditional HPLC approach.[1] While robust, it requires long run times and multiple procedures (columns) to resolve all organic impurities.[1]

  • Column: L3 (Silica with porous polymer) or L14, depending on the specific impurity procedure.[1]

  • Mobile Phase: Acetonitrile : Phosphoric Acid : Water (Gradient/Isocratic mixes).[1]

  • Detection: UV @ 214 nm.[1][3]

  • Limitation: Non-volatile buffer (Phosphoric acid) makes it incompatible with Mass Spectrometry (MS).[1]

The Challenger: UPLC-MS/MS (High-Throughput)

This method utilizes sub-2-micron particle technology and volatile buffers, allowing for rapid separation and simultaneous molecular weight confirmation.[1]

  • Column: BEH C18 (1.7 µm).[1]

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0).[1]

  • Detection: UV @ 214 nm + ESI-MS (Positive Mode).

  • Advantage: 5x faster, higher sensitivity, and peak identity confirmation.

Comparative Metrics Table
FeatureUSP HPLC (Reference)UPLC-MS/MS (Alternative)
Run Time ~45 - 60 mins8 - 12 mins
Resolution (Rs) > 2.0 (Fosinopril vs. Rel B)[1][3]> 3.5 (Enhanced Selectivity)
LOD (Sensitivity) ~0.05% (UV limited)< 0.005% (MS detection)
Buffer System Phosphate (Non-volatile)Formate (Volatile/MS-friendly)
Solvent Consumption High (~40-50 mL/run)Low (~3-5 mL/run)

Cross-Validation Protocols

To switch methods or use them in tandem, you must demonstrate equivalency . This protocol outlines the critical experiments required to cross-validate the UPLC method against the USP standard.

Workflow: The Cross-Validation Loop

ValidationWorkflow Start Start Cross-Validation Step1 1. System Suitability (Replicate Injections) Start->Step1 Step2 2. Linearity & Range (50% - 150% Target) Step1->Step2 Step3 3. Forced Degradation (Acid/Base/Oxidation) Step2->Step3 Step4 4. Orthogonal Check (Compare HPLC vs UPLC Results) Step3->Step4 Decision Results Equivalent? Step4->Decision Pass Method Validated Decision->Pass Yes (Within ±2%) Fail Re-optimize Method Decision->Fail No Fail->Step1

Caption: Step-by-step workflow for cross-validating analytical methods for impurity profiling.

Detailed Experimental Procedures
Experiment A: Specificity via Forced Degradation

Objective: Prove that the UPLC method separates degradation products as effectively as the USP method.

  • Preparation: Prepare a 1 mg/mL Fosinopril Sodium stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1N NaOH, RT for 1 hour (Rapid degradation expected).

    • Oxidation:[1] Add 3% H2O2, RT for 4 hours.

  • Analysis: Inject neutralized samples into both HPLC and UPLC systems.

  • Acceptance Criteria:

    • Mass balance > 95% for both methods.[1]

    • Peak purity (via PDA or MS) passes for the main peak.[1]

    • No co-elution of Fosinoprilat with the parent peak.

Experiment B: Linearity and Sensitivity (LOQ)

Objective: Compare the quantification limits.

  • Standards: Prepare a dilution series of Fosinoprilat (Impurity B) from 0.05 µg/mL to 10 µg/mL.

  • Execution: Inject 3 replicates per concentration.

  • Calculation: Plot Area vs. Concentration. Calculate S/N ratio for the lowest concentration.

  • Comparison:

    • USP HPLC: LOQ is typically established at S/N = 10 (approx 0.1%).[1]

    • UPLC-MS: LOQ should be significantly lower (approx 0.01% or lower).

    • Note: If UPLC is used for release, UV detection is preferred for linearity; MS is used for ID.

Experiment C: Accuracy (Spike Recovery)

Objective: Ensure no matrix interference in the new method.

  • Matrix: Placebo formulation (excipients without API).

  • Spike: Add Fosinoprilat and Rel Comp A at 0.1%, 0.5%, and 1.0% levels.

  • Analysis: Calculate % Recovery.

  • Acceptance: 90.0% - 110.0% recovery for both methods.[1]

Expert Insights & Troubleshooting

  • The "Buffer Trap": The USP method uses phosphoric acid.[3] When transferring to UPLC-MS, you must switch to volatile buffers like Ammonium Formate or Acetate.[1]

    • Risk:[1][6] This pH change can alter the elution order of ionizable impurities (like Fosinoprilat).[1]

    • Mitigation: Adjust the pH of the Ammonium Formate buffer to match the USP method's pH (typically pH 2.5 - 3.0) using Formic Acid to maintain selectivity.[1]

  • Column Heating: Fosinopril conformers can cause peak splitting at low temperatures.[1] Ensure the UPLC column is maintained at 40°C or 45°C (similar to USP L14 method) to collapse these rotamers into a single peak.[1]

  • Gradient Translation: Use a "Gradient Calculator" tool when moving from the 250mm HPLC column to a 50mm or 100mm UPLC column to preserve the separation profile (

    
     scaling).
    

References

  • United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities.[1][3] USP-NF Current Revision.[1][4] [1]

  • Narayanam, M., et al. (2014).[1][7] "Characterization of stress degradation products of fosinopril by using LC-MS/TOF." Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.[7]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sokar, M., et al. (2017).[1][8] "HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities." Az. J. Pharm.[1][8][9] Sci.

Sources

Comparative

A Guide to Inter-Laboratory Comparison for the Analysis of Fosinopril Impurities

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison study for the analysis of impurities in Fosinopril. As regulatory scrutiny on drug purity intensifies, en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison study for the analysis of impurities in Fosinopril. As regulatory scrutiny on drug purity intensifies, ensuring the accuracy, precision, and reproducibility of analytical methods across different quality control laboratories is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking to validate their impurity profiling methods and benchmark their laboratory's performance. We will explore the technical underpinnings of Fosinopril impurity analysis, propose a robust study design, and provide the detailed protocols necessary for execution.

The Criticality of Impurity Profiling for Fosinopril

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] It is an ester prodrug that is rapidly hydrolyzed in the body to its pharmacologically active diacid metabolite, fosinoprilat.[3][4][5] The control of impurities in the Fosinopril drug substance and its finished product is a critical issue for pharmaceutical manufacturers, with various regulatory authorities like the FDA and EMA emphasizing strict control limits.[6] Impurities can arise from the manufacturing process, degradation of the drug substance upon storage, or interaction with excipients. These impurities can potentially impact the safety and efficacy of the final drug product.

Typical finished Active Pharmaceutical Ingredient (API) targets require purity in the high 90s percent range, with individual specified impurities controlled at or below 0.1% to 0.5%, and total related substances limited to approximately 1.0% to 2.0%.[1]

Key Fosinopril-Related Impurities

A successful inter-laboratory study requires a clear understanding of the target analytes. The primary impurities of concern for Fosinopril sodium include:

Impurity NameCommon DesignationOrigin
FosinoprilatActive MetaboliteDegradation (Hydrolysis)
Fosinopril EP Impurity A(4S)-4-cyclohexyl-1-[(R)-phosphinoyl]-L-prolineProcess / Degradation
Fosinopril EP Impurity BBenzyl (4-phenylbutyl)phosphinateProcess Intermediate
Fosinopril EP Impurity C(2S,4S)-4-Cyclohexyl-1-[[(4-phenylbutyl)phosphinoyl]acetyl]-L-prolineProcess / Degradation
Diketopiperazine-type impurities-Degradation

Source: Information synthesized from various pharmaceutical impurity suppliers and literature.[1][7]

The hydrolysis of the Fosinopril ester prodrug to its active form, Fosinoprilat, is a primary degradation pathway that must be carefully monitored.

Fosinopril_Hydrolysis Fosinopril Fosinopril Sodium (Ester Prodrug) Fosinoprilat Fosinoprilat (Active Diacid) Fosinopril->Fosinoprilat Hydrolysis Water H₂O (Esterases in vivo)

Caption: Hydrolysis of Fosinopril to its active metabolite, Fosinoprilat.

Analytical Methodology: The Foundation of Comparison

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Fosinopril and its impurities.[8][9][10] Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach.[9][11][12][13] The selection of the analytical method is the single most important factor in an inter-laboratory study. While multiple methods exist, a standardized protocol must be adopted by all participating laboratories to ensure that the comparison reflects laboratory performance rather than methodological differences.

Comparison of Published HPLC Methods
ParameterMethod 1[9]Method 2[11]Method 3[12]
Column Phenomenex RP18 (250 x 4.6 mm, 5 µm)Cosmosil C18 (250 mm × 4.6 mm, 5 µm)Agilent C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile: Methanol: 10% aq. H₃PO₄ (800:195:5)Methanol: Water (60:40 v/v)Methanol: Water (0.1% OPA, pH 3.3) (70:30)
Flow Rate 1.0 mL/min0.8 mL/min0.7 mL/min
Detection (UV) 205 nm218 nm267 nm
Type IsocraticIsocraticIsocratic

The choice of an acidic mobile phase is crucial as it helps to protonate the phosphinic acid and carboxylic acid moieties, leading to better peak shape and retention on the reversed-phase column.[9] For a comprehensive impurity profile that can separate closely eluting species, a gradient method is often superior to an isocratic one.

Designing a Robust Inter-Laboratory Comparison Study

The objective of this study is two-fold: to assess the proficiency of participating laboratories in quantifying Fosinopril impurities and to evaluate the ruggedness and reproducibility of a standardized analytical method. The study design should be grounded in the principles outlined in ISO/IEC 17043 for proficiency testing.[14][15]

Interlab_Workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories (N) A 1. Prepare & Characterize Test Samples B 2. Distribute Samples & Standardized Protocol A->B C 3. Perform Analysis per Protocol (SST First) B->C E 5. Receive & Analyze All Laboratory Data F 6. Issue Performance Report (with Z-Scores) E->F D 4. Report Results (Quantitative Data, Chromatograms) C->D D->E

Caption: Workflow for the Fosinopril impurity analysis inter-laboratory study.

Experimental Protocol: Standardized HPLC Method

This protocol is designed to be a self-validating system. Laboratories must first meet the System Suitability Test (SST) criteria before proceeding with the analysis of the test samples.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Fosinopril Sodium Reference Standard (USP or EP)

  • Reference standards for known impurities (e.g., Fosinoprilat, Impurity A, B, C).

3. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., Phenomenex, Agilent, Waters).

  • Mobile Phase A: 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

4. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve Fosinopril Sodium and each impurity reference standard in diluent to prepare a concentrated stock solution.

  • SST Solution: Dilute the stock solution to a working concentration (e.g., Fosinopril at 1000 µg/mL and impurities at 5 µg/mL).

  • Test Sample Preparation: Accurately weigh approximately 50 mg of the provided test sample, dissolve in, and dilute to 50.0 mL with the diluent.

5. System Suitability Testing (SST):

  • Inject the SST solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): Not more than 2.0 for the Fosinopril peak.

    • Theoretical Plates (N): Not less than 2000 for the Fosinopril peak.

    • Resolution (Rs): Not less than 2.0 between Fosinoprilat and the next closest eluting peak.

    • %RSD: Not more than 2.0% for the peak areas of Fosinopril and each impurity from the five replicate injections.

6. Procedure:

  • Once SST criteria are met, inject the blank (diluent) once, followed by the test sample preparations in duplicate.

  • Identify the impurity peaks by comparing their retention times with those from the SST solution.

  • Calculate the percentage of each impurity using the external standard method.

Data Analysis and Performance Evaluation

The core of an inter-laboratory comparison is the statistical analysis of the reported results. The performance of each laboratory is evaluated using Z-scores, which provide a standardized measure of how far a result deviates from the consensus value.

Z-Score Calculation:

Z = (x - X) / σ

Where:

  • x: The result reported by the participating laboratory.

  • X: The assigned value (the robust mean of all reported results after outlier removal).

  • σ: The standard deviation for proficiency assessment (often determined from a pilot study or historical data).

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Inter-Laboratory Study Data

Analyte: Fosinoprilat (% w/w) Assigned Value (X): 0.25% Standard Deviation for Proficiency (σ): 0.02%

Laboratory IDReported Value (x)Deviation (x - X)Z-ScorePerformance
Lab 010.26%+0.01+0.5Satisfactory
Lab 020.24%-0.01-0.5Satisfactory
Lab 030.29%+0.04+2.0Satisfactory
Lab 040.32%+0.07+3.5Unsatisfactory
Lab 050.21%-0.04-2.0Satisfactory

In this hypothetical case, Lab 04's result is flagged as unsatisfactory. This would trigger an internal investigation at Lab 04 to identify the source of the deviation, which could range from an instrument malfunction or calculation error to improper sample handling.

Conclusion and Best Practices

An inter-laboratory comparison for Fosinopril impurity analysis is an essential exercise for any pharmaceutical quality control network. It provides an objective measure of a laboratory's analytical proficiency and validates the robustness of the chosen analytical method. The key to a successful study lies in meticulous planning, the use of well-characterized and homogeneous test materials, a clearly defined and validated analytical protocol, and transparent statistical evaluation. By participating in such programs, organizations can build confidence in their quality control data, ensure compliance with global regulatory standards, and ultimately safeguard patient health.

References

  • Title: High-performance Liquid Chromatography of the Drug Fosenopril Source: PubMed URL: [Link]

  • Title: Fosinopril Impurities Source: Aligns Pharma URL: [Link]

  • Title: HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. Source: ResearchGate URL: [Link]

  • Title: Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc Source: IJNRD URL: [Link]

  • Title: Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug Source: IJARESM URL: [Link]

  • Title: Fosinopril Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method Source: IJFMR URL: [Link]

  • Title: Public Assessment Report - Fosinoprilnatrium Source: CBG-MEB URL: [Link]

  • Title: Determination of fosinopril in commercial tablets by standard addition technique Source: ResearchGate URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and Source: IJNRD URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews URL: [Link]

  • Title: Fosinopril - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Draft Guidance on Fosinopril Sodium Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ANGIOTENSIN CONVERTING ENZYME-ACE Source: College of American Pathologists (CAP) URL: [Link]

  • Title: EMC Proficiency Testing (PT) by ACE-PT Inc. Source: ACIL URL: [Link]

  • Title: Proficiency Testing Program Source: AOAC INTERNATIONAL URL: [Link]

  • Title: PRODUCT MONOGRAPH pms-FOSINOPRIL Source: Pharmascience URL: [Link]

  • Title: Laboratory Proficiency Program (LPP) Source: AOCS URL: [Link]

  • Title: Proficiency Testing Source: American Proficiency Institute URL: [Link]

  • Title: Mandates for Elemental Impurities FDA (USP) & EMA (EP) & ICH-Q3D Source: BioSpectra, Inc. URL: [Link]

  • Title: MONOPRIL (fosinopril sodium tablets) Label Source: U.S. Food and Drug Administration URL: [Link]

Sources

Comparative

Assessing the Specificity of Fosinopril Impurity Methods: A Comparative Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction: The Specificity Challenge in Fosinopril Analysis Fosinopril sodium is unique among Angiotensin-Converting Enzyme (ACE) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction: The Specificity Challenge in Fosinopril Analysis

Fosinopril sodium is unique among Angiotensin-Converting Enzyme (ACE) inhibitors due to its phosphinic acid structure.[1] Unlike enalapril or lisinopril, which are purely carboxylate-based, fosinopril contains a phosphinyl group that influences its ionization behavior and hydrolytic stability.

The primary analytical challenge is specificity —the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For Fosinopril, the critical specificity test is the separation of the parent drug (an ester prodrug) from its active metabolite, Fosinoprilat (SQ 27519), and other degradation products formed via hydrolysis, oxidation, or stereochemical inversion.

This guide compares a Traditional Isocratic HPLC Method (often aligned with older compendial approaches) against an Optimized Stability-Indicating Gradient Method , evaluating them based on specificity, resolution, and efficiency.

Method Comparison: Legacy vs. Optimized

The following comparison highlights the evolution of specificity assessment. While legacy methods are often sufficient for potency assays, they frequently fail to resolve late-eluting impurities or closely related degradants required for stability studies.

Table 1: Comparative Method Parameters
FeatureMethod A: Legacy Isocratic HPLCMethod B: Optimized Stability-Indicating Gradient
Primary Utility Routine QA/QC (Content Uniformity)Stability Studies, Impurity Profiling
Stationary Phase Standard C18 (e.g., 5 µm, 250 x 4.6 mm)Hybrid Silica / C18 (e.g., X-Terra or UPLC C18, 3.5 µm or sub-2 µm)
Mobile Phase MeOH : Phosphate Buffer (Isocratic)ACN : Ammonium Acetate/Formate (Gradient)
pH Control Acidic (pH ~2.5 - 3.0) to suppress silanol activitypH ~3.0 - 4.0 (optimized for phosphinic group ionization)
Run Time 15 - 30 minutes6 - 10 minutes
Specificity Risk High risk of co-elution between Fosinoprilat and polar degradants.High resolution (Rs > 2.0) between all key degradants.
Detection UV 210-220 nmUV (PDA) + Compatible with MS (ESI)
Expert Insight: The Causality of Choice
  • Column Selection: Method A uses a standard C18.[2][3][4] However, Fosinopril's phosphinic acid moiety can interact strongly with free silanols, leading to peak tailing. Method B utilizes "end-capped" or hybrid silica columns (like Waters X-Terra or similar) which reduce these secondary interactions, sharpening peaks and improving the resolution (specificity) between the parent and the metabolite.

  • Gradient vs. Isocratic: Fosinopril is relatively lipophilic, but Fosinoprilat is more polar. An isocratic method (Method A) often results in broad peaks for late eluters or poor retention for early eluters. A gradient (Method B) sharpens the early eluting Fosinoprilat peak while eluting the parent drug quickly, enhancing sensitivity and specificity.

Protocol: Validating Specificity via Forced Degradation[5]

To prove specificity, one cannot simply inject standards. One must demonstrate that the method can separate the drug from generated degradants. This self-validating system is known as stress testing.

Workflow Diagram: Specificity Validation Logic

SpecificityLogic Start Start: Specificity Assessment Stress Perform Forced Degradation (Acid, Base, Ox, Heat, Light) Start->Stress Analyze Analyze via Method B (PDA Detection) Stress->Analyze CheckPurity Check Peak Purity (Spectrally Homogeneous?) Analyze->CheckPurity CheckRes Check Resolution (Rs) (Rs > 1.5 for all pairs?) CheckPurity->CheckRes Pure Fail FAIL: Optimize Method CheckPurity->Fail Impure MassBal Calculate Mass Balance (Assay + Impurities ~ 100%) CheckRes->MassBal Resolved CheckRes->Fail Co-elution Pass PASS: Method is Specific MassBal->Pass Balanced MassBal->Fail Loss > 5%

Caption: Logical workflow for validating method specificity using forced degradation and peak purity analysis.

Step-by-Step Stress Testing Protocol

Objective: Induce 5-20% degradation to identify potential co-eluting impurities.

  • Preparation of Stock Solution:

    • Dissolve Fosinopril Sodium in Methanol to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis (Targets Fosinoprilat formation):

    • Mix 5 mL Stock + 5 mL 1N HCl.

    • Heat at 60°C for 2 hours.

    • Neutralize with 1N NaOH before injection.

    • Mechanism:[5][6][7] Cleavage of the ester bond to form the diacid (Fosinoprilat).

  • Base Hydrolysis (Rapid Degradation):

    • Mix 5 mL Stock + 5 mL 0.1N NaOH.

    • Keep at Room Temperature for 10 minutes (Fosinopril is very labile to base).

    • Neutralize with 0.1N HCl.

  • Oxidative Degradation:

    • Mix 5 mL Stock + 5 mL 3% H₂O₂.

    • Store at Room Temperature for 2 hours.

    • Target: Oxidation of the phosphinyl side chain or cyclohexyl ring.

  • Data Analysis:

    • Inject un-stressed sample, stressed samples, and a blank.

    • Criterion: The Fosinopril peak must be spectrally pure (Peak Purity Angle < Peak Purity Threshold using PDA).

    • Criterion: Resolution between Fosinopril and Fosinoprilat must be > 2.0.[5]

Experimental Data Summary

The following data summarizes typical performance metrics observed when comparing a standard isocratic method versus an optimized gradient method for Fosinopril.

Table 2: Performance Metrics Comparison
ParameterMethod A (Legacy)Method B (Optimized)Interpretation
Fosinopril Retention (RT) ~7.0 min~4.5 minOptimized method is faster.
Fosinoprilat Retention (RT) ~4.8 min~2.1 minBoth separate the metabolite, but Method B yields sharper peaks.
Resolution (Rs) 1.8 - 2.2> 3.5Method B provides superior specificity margin.
Tailing Factor (T) 1.8 - 2.11.1 - 1.3Method B (better column chemistry) eliminates tailing caused by phosphinic acid.
LOD (µg/mL) 0.290.05Gradient focusing enhances signal-to-noise ratio.

Note on Tailing: The high tailing factor in Method A is a specificity risk. A tailing parent peak can mask small impurity peaks eluting on the tail. Method B's superior symmetry ensures that impurities eluting just after the main peak are detected.

Visualizing the Degradation Pathway

Understanding the chemistry is vital for interpreting specificity data. Fosinopril is a prodrug that hydrolyzes to the active diacid.[1][6]

DegradationPathway Fos Fosinopril Sodium (Prodrug / Ester) Fosat Fosinoprilat (Active Diacid) Fos->Fosat Acid/Base Hydrolysis (Primary Pathway) OxDeg Oxidative Degradants Fos->OxDeg H2O2 / Oxidation HydDeg Other Hydrolysis Products Fosat->HydDeg Extreme Stress

Caption: Primary degradation pathways of Fosinopril Sodium relevant to specificity analysis.

References

  • Jančić, B., et al. (2003).[1] Fosinopril Sodium and its Degradation Product Analysis in Monopril Tablets. Acta Chimica Slovenica. Link

  • Health Canada. (2016). Product Monograph: pms-FOSINOPRIL. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Malenović, A., et al. (2003).[1] Fosinopril-sodium and its degradation product analysis. Acta Chim. Slov. Link

  • Waters Corporation. Comparison of HPLC and UHPLC Analysis of Polymer Additives. (Demonstrates principle of method transfer applicable to impurity profiling). Link

Sources

Comparative

A Senior Application Scientist's Guide to Stationary Phase Selection for Fosinopril Impurity Profiling

In the landscape of pharmaceutical analysis, the robust separation of an active pharmaceutical ingredient (API) from its impurities is a cornerstone of ensuring drug safety and efficacy. Fosinopril, an angiotensin-conver...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the robust separation of an active pharmaceutical ingredient (API) from its impurities is a cornerstone of ensuring drug safety and efficacy. Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, presents a unique analytical challenge due to its ester prodrug nature and the presence of a phosphinate group, leading to a variety of potential process-related impurities and degradation products.[1][2] This guide provides an in-depth evaluation of different stationary phases for the chromatographic separation of Fosinopril and its impurities, offering a framework for rational method development based on scientific principles and field-proven insights.

The Analytical Challenge: Understanding Fosinopril and Its Impurities

Fosinopril is administered as a prodrug, Fosinopril sodium, which is hydrolyzed in vivo to its pharmacologically active metabolite, fosinoprilat.[1][2] This hydrolysis can also occur during manufacturing and storage, making fosinoprilat (often designated as Impurity A) a primary degradant of interest.[3][4] Beyond this, the synthesis of Fosinopril can result in a range of impurities, including stereoisomers, starting materials, and by-products.[5] The European and United States Pharmacopoeias list several named impurities (A, B, C, D, E, F, G, H, I, K), highlighting the complexity of the impurity profile that must be resolved.[6][7][8][9]

The successful separation of these structurally similar compounds hinges on exploiting subtle differences in their physicochemical properties, such as polarity, hydrophobicity, and molecular shape. The choice of stationary phase is, therefore, the most critical parameter in achieving the desired selectivity and resolution.

Evaluating Stationary Phase Selectivity for Fosinopril Impurity Separation

While the octadecylsilane (C18) stationary phase is the workhorse of reversed-phase chromatography and is widely used for Fosinopril analysis, it may not always provide optimal resolution for all impurities, particularly polar or isomeric compounds.[10][11] A comprehensive evaluation of alternative stationary phases is crucial for developing a robust, stability-indicating method. Here, we compare the theoretical and practical advantages of C18, Phenyl, and Cyano stationary phases for Fosinopril impurity profiling.

Table 1: Comparative Overview of Stationary Phases for Fosinopril Analysis
Stationary PhasePrimary Interaction MechanismExpected Performance for Fosinopril ImpuritiesAdvantagesLimitations
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGood retention and separation of Fosinopril and its non-polar impurities. May show limited selectivity for polar and isomeric impurities.Robust, versatile, and widely available. Excellent for separating compounds based on hydrophobicity.May not resolve closely related polar impurities or stereoisomers effectively.
Phenyl π-π interactions, moderate hydrophobicityEnhanced selectivity for aromatic compounds and those with unsaturated bonds. Can provide alternative elution orders compared to C18. Particularly useful for separating impurities with phenyl groups.Offers unique selectivity for aromatic analytes. Can resolve compounds that co-elute on C18 phases.[12][13]May have lower hydrophobic retention compared to C18. Selectivity is highly dependent on the mobile phase composition.
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsCan provide unique selectivity for polar impurities containing nitrile or other polar functional groups. Useful in both reversed-phase and normal-phase modes.Offers orthogonal selectivity to C18 and Phenyl phases.[12][14] Can be used with a wider range of mobile phase polarities.Generally provides less retention in reversed-phase mode compared to C18 and Phenyl phases.
Silica (Normal Phase) Adsorption (polar interactions)Historically used in conjunction with other columns for complete resolution of all impurities, including stereoisomers.[5]Excellent for separating non-polar and moderately polar isomers.Requires non-aqueous mobile phases, which can be less convenient. Susceptible to changes in mobile phase water content.
Strong Anion Exchange (SAX) Ion exchangeEffective for separating the acidic active metabolite, fosinoprilat (Impurity A), from the parent drug and other neutral or less acidic impurities.[5]High selectivity for charged analytes.Requires buffered mobile phases and careful pH control. More complex method development.

The Causality Behind Experimental Choices: A Deeper Dive

The selection of a stationary phase should be a deliberate process based on the chemical nature of the analytes. Fosinopril and its impurities possess a combination of hydrophobic regions (cyclohexyl and phenylbutyl groups) and polar functionalities (carboxyl and phosphinate groups).

  • C18 phases primarily leverage the hydrophobic character of the molecules. The long alkyl chains provide a non-polar environment, leading to stronger retention of more hydrophobic compounds. While effective for general impurity profiling, the resolving power of C18 for subtle structural differences, such as stereoisomers, can be limited.

  • Phenyl phases introduce an alternative separation mechanism through π-π interactions with the aromatic rings present in Fosinopril and several of its impurities. This can lead to a different elution pattern compared to a C18 column, potentially resolving critical pairs that co-elute on a purely hydrophobic stationary phase.[12][13]

  • Cyano phases offer a polar stationary phase that can be used in reversed-phase mode. The cyano group's dipole moment can interact with polar functional groups on the analytes, providing a unique selectivity, especially for more polar impurities.[14]

A seminal study on the high-performance liquid chromatography of Fosinopril highlighted that a complete resolution of all known impurities, including stereoisomers, was achieved by utilizing three separate columns: silica, strong anion exchange, and phenyl.[5] This underscores the principle that a single stationary phase may not be universally optimal and that orthogonal selectivity is key to comprehensive impurity profiling.

Experimental Protocol: A Step-by-Step Methodology for Stationary Phase Evaluation

This protocol outlines a systematic approach to evaluating and comparing different stationary phases for the separation of Fosinopril and its impurities.

1. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of Fosinopril Sodium reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
  • Prepare individual stock solutions of known Fosinopril impurities, if available.
  • Prepare a mixed standard solution containing Fosinopril and all available impurities at appropriate concentrations.
  • Prepare a sample solution of the Fosinopril drug substance or product at a suitable concentration.

2. Chromatographic System and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV or PDA detector.
  • Columns to be Evaluated:
  • C18, 4.6 x 250 mm, 5 µm
  • Phenyl, 4.6 x 250 mm, 5 µm
  • Cyano, 4.6 x 250 mm, 5 µm
  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient from 20% to 80% organic modifier over 30-40 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

3. Experimental Workflow:

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation prep_standards Prepare Fosinopril & Impurity Standards c18 Inject on C18 Column prep_standards->c18 phenyl Inject on Phenyl Column prep_standards->phenyl cyano Inject on Cyano Column prep_standards->cyano prep_sample Prepare Sample Solution prep_sample->c18 prep_sample->phenyl prep_sample->cyano data_analysis Analyze Data: Resolution, Tailing Factor, Selectivity c18->data_analysis Collect Data phenyl->data_analysis Collect Data cyano->data_analysis Collect Data comparison Compare Performance data_analysis->comparison selection Select Optimal Stationary Phase comparison->selection

Caption: Experimental workflow for stationary phase evaluation.

4. Data Analysis and Comparison:

  • For each stationary phase, record the retention times, peak areas, tailing factors, and resolution between Fosinopril and each impurity, as well as between adjacent impurity peaks.
  • Summarize the results in a table for easy comparison.
Table 2: Hypothetical Performance Data for Different Stationary Phases
AnalyteRetention Time (min) - C18Retention Time (min) - PhenylRetention Time (min) - Cyano
Impurity A (fosinoprilat)5.26.54.8
Impurity B12.511.810.2
Fosinopril 15.8 16.2 13.5
Impurity C16.117.514.0
Impurity D18.918.216.5

Note: This is hypothetical data for illustrative purposes.

Logical Framework for Stationary Phase Selection

The choice of the final stationary phase will depend on the specific requirements of the analytical method.

G start Start: Define Analytical Goal | e.g., Routine QC vs. Stability Study c18 C18 Phase + Strong hydrophobic retention + Good for general screening - Potential co-elution of polar/isomeric impurities start->c18 decision1 Is resolution of all impurities achieved on C18? c18->decision1 phenyl Phenyl Phase + π-π interactions + Alternative selectivity for aromatics - Weaker hydrophobic retention cyano Cyano Phase + Dipole-dipole interactions + Good for polar analytes - Generally low retention in RP decision2 Are there aromatic impurities causing co-elution? decision1->decision2 No end_c18 Select C18 decision1->end_c18 Yes decision3 Are there polar impurities that are poorly retained or resolved? decision2->decision3 No end_phenyl Evaluate Phenyl decision2->end_phenyl Yes end_cyano Evaluate Cyano decision3->end_cyano Yes end_multi Consider Multi-Column Approach or Orthogonal Method decision3->end_multi No end_phenyl->end_multi end_cyano->end_multi

Caption: Decision tree for stationary phase selection.

Conclusion and Recommendations

The selection of an appropriate stationary phase is a critical step in the development of a robust and reliable method for the analysis of Fosinopril and its impurities. While C18 columns provide a good starting point and are suitable for many applications, a thorough evaluation of stationary phases with alternative selectivities, such as Phenyl and Cyano, is highly recommended for comprehensive impurity profiling. For particularly challenging separations involving a complex mixture of polar, non-polar, and isomeric impurities, a multi-column approach or the development of orthogonal methods may be necessary to ensure the complete resolution and accurate quantification of all relevant species. This systematic approach to stationary phase evaluation, grounded in an understanding of the underlying separation mechanisms, will ultimately lead to the development of a scientifically sound and defensible analytical method.

References

  • Pharmaffiliates. Fosinopril Sodium-impurities. [Link]

  • Kirschbaum, J., Noroski, J., Cosey, A., Mayo, D., & Adamovics, J. (1990). High-performance liquid chromatography of the drug fosenopril. Journal of Chromatography A, 507, 165–170. [Link]

  • Drugs.com. Fosinopril: Package Insert / Prescribing Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9601226, Fosinopril. [Link]

  • Stafilov, T., & Zendelovska, D. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Iugoslavica Chemica Acta, 72(4), 327-334. [Link]

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